MIDD0301
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H13BrFN3O2 |
|---|---|
Peso molecular |
414.2344 |
Nombre IUPAC |
(4R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1 |
Clave InChI |
OSBXEAZWQGBYFU-SNVBAGLBSA-N |
SMILES |
CC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)C(=O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MIDD0301; MIDD0 301; MIDD0-301 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of MIDD0301 in Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic respiratory disease characterized by airway inflammation, bronchoconstriction, and airway hyperresponsiveness (AHR). While current treatments, such as corticosteroids and β2-agonists, are effective for many patients, there remains a significant need for novel therapeutic agents with alternative mechanisms of action, particularly for severe and steroid-resistant asthma.[1][2] MIDD0301 is a first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, offering a novel therapeutic approach to asthma management.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting GABA-A Receptors in the Lung
The primary mechanism of action of this compound involves its interaction with GABA-A receptors, which are ligand-gated chloride ion channels. While traditionally known for their role in inhibitory neurotransmission in the central nervous system (CNS), functional GABA-A receptors are also expressed on various cell types in the lungs, including airway smooth muscle (ASM) cells and inflammatory cells such as T cells and macrophages. This compound is a positive allosteric modulator that enhances the effect of GABA on the receptor, leading to increased chloride influx and hyperpolarization of the cell membrane. This action results in two key therapeutic effects in the context of asthma: bronchodilation and anti-inflammatory activity. A significant advantage of this compound is its limited ability to cross the blood-brain barrier, thereby minimizing the potential for CNS-related side effects commonly associated with other GABA-A receptor modulators.
Signaling Pathway of this compound
The binding of this compound to a specific site on the GABA-A receptor potentiates the receptor's response to GABA. This leads to a prolonged opening of the chloride channel, increased chloride ion influx, and subsequent hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization counteracts the depolarization required for muscle contraction, leading to relaxation and bronchodilation. In inflammatory cells, this modulation of ion flow can interfere with signaling pathways necessary for their activation and the release of pro-inflammatory cytokines.
Quantitative Data on the Efficacy of this compound
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of asthma.
Table 1: In Vivo Efficacy of this compound in a Murine Model of Asthma
| Parameter | Treatment Group | Result | Significance | Reference |
| Airway Hyperresponsiveness (AHR) | Ovalbumin-sensitized/challenged (ova s/c) mice + this compound (50 mg/kg, p.o., b.i.d.) | Significant reduction in AHR at 12.5 mg/mL methacholine (B1211447) | p < 0.05 | |
| Ovalbumin-sensitized/challenged (ova s/c) mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in AHR at 12.5 mg/mL methacholine | p < 0.05 | ||
| Inflammatory Cell Infiltration (BALF) | ||||
| Total Leukocytes | ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in total inflammatory cells | p < 0.05 | |
| Eosinophils/Alveolar Macrophages (Siglec F+) | ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in Siglec F+ cells | p < 0.05 | |
| Macrophages (F4/80+) | ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in F4/80+ cells | p < 0.05 | |
| CD4+ T cells | ova s/c mice + this compound (20 mg/kg, p.o., b.i.d.) | Significant reduction in airway CD4+ T cells | Not specified | |
| Lung Cytokine Expression | ||||
| IL-17A | ova s/c mice + this compound | Reduced expression | Not specified | |
| IL-4 | ova s/c mice + this compound | Reduced expression | Not specified | |
| TNF-α | ova s/c mice + this compound | Reduced expression | Not specified | |
| IL-10 | ova s/c mice + this compound | No change in expression | Not specified |
Table 2: Ex Vivo and In Vivo Bronchodilatory Effects of this compound
| Experimental Model | Agonist | This compound Concentration/Dose | Effect | Significance | Reference |
| Ex Vivo Guinea Pig Tracheal Rings | Histamine (B1213489) (10 µM) | 25 µM, 50 µM, 100 µM | Dose-dependent relaxation | p < 0.05 | |
| Ex Vivo Human Tracheal Smooth Muscle | Histamine | Not specified | Relaxation | p < 0.05 | |
| Ex Vivo Mouse Precision-Cut Lung Slices | Methacholine (100 nM) | Not specified | 33.4 ± 3.5% relaxation | p < 0.001 | |
| In Vivo A/J Mice (Forced Oscillation) | Methacholine | 5 mM (nebulized) | Significantly diminished increase in central airway resistance | p < 0.05 |
Detailed Experimental Protocols
Ovalbumin-Induced Murine Model of Asthma
This model is used to evaluate the anti-inflammatory and anti-AHR effects of this compound.
-
Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA for 30 minutes.
-
Treatment: this compound is administered orally (p.o.) twice daily (b.i.d.) for 5 days during the challenge period.
-
AHR Measurement: On day 28, airway hyperresponsiveness to increasing concentrations of nebulized methacholine is assessed using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Following AHR measurement, mice are euthanized, and BALF is collected. Total and differential cell counts (eosinophils, macrophages, lymphocytes) are determined.
-
Lung Cytokine Analysis: Lung tissue is homogenized, and the levels of various cytokines (e.g., IL-4, IL-17A, TNF-α) are quantified using methods such as ELISA or multiplex assays.
Ex Vivo Tracheal Ring Relaxation Assay
This assay assesses the direct relaxant effect of this compound on airway smooth muscle.
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: The tracheal rings are pre-contracted with an agonist such as histamine or methacholine to induce a stable contraction.
-
Treatment: Increasing concentrations of this compound are cumulatively added to the organ bath.
-
Measurement: Changes in isometric tension are recorded to determine the extent of relaxation induced by this compound.
Safety and Pharmacokinetics
Preclinical studies have demonstrated a favorable safety profile for this compound. In a 28-day repeat-dose immunotoxicity study in mice, oral administration of this compound did not show signs of general toxicity, as determined by animal weight, organ weight, or hematology. Unlike prednisone, this compound did not cause a reduction in spleen and thymus weights. Furthermore, it did not alter the numbers of circulating lymphocytes, monocytes, and granulocytes, nor did it affect systemic humoral immune function.
Pharmacokinetic studies in mice have shown that after oral administration, this compound has a long half-life in both serum (t1/2 = 13.9 hr) and lung tissue (t1/2 = 3.9 hr). Importantly, brain distribution is very low, which is consistent with the lack of observed adverse CNS effects. When administered via nebulization, therapeutic levels are sustained in the lung for at least 25 minutes, with minimal brain exposure.
Conclusion
This compound represents a promising novel therapeutic candidate for the treatment of asthma with a unique mechanism of action. By targeting GABA-A receptors in the lungs, it exerts both bronchodilatory and anti-inflammatory effects. Preclinical data robustly support its efficacy in reducing airway hyperresponsiveness, inflammation, and bronchoconstriction in relevant animal models. Its favorable safety profile, particularly the lack of systemic immune suppression and limited CNS penetration, further enhances its therapeutic potential. The continued development of this compound could provide a valuable new treatment option for patients with asthma.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwmrf.org [uwmrf.org]
GABAA Receptor: A Novel Therapeutic Target in Asthma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Asthma, a chronic inflammatory disease of the airways, is characterized by airway hyperresponsiveness, bronchoconstriction, and mucus overproduction. While current therapies, primarily centered on β2-agonists and corticosteroids, are effective for many patients, a significant portion continues to experience symptoms, highlighting the need for novel therapeutic strategies. Emerging evidence points to the γ-aminobutyric acid type A (GABA-A) receptor, traditionally known for its role as the primary inhibitory neurotransmitter receptor in the central nervous system, as a promising, non-traditional target for the management of asthma. This technical guide provides a comprehensive overview of the GABAergic system in the lungs and details the potential of targeting GABA-A receptors for the treatment of asthma.
The GABAergic System in the Airway
The components of a functional GABAergic system, including GABA, its synthesizing enzyme glutamic acid decarboxylase (GAD), and GABA receptors, have been identified in various cells of the airway, including airway smooth muscle (ASM) cells and epithelial cells.[1][2] The airway epithelium is a significant source of endogenous GABA, suggesting a paracrine signaling role within the lung.[2]
GABA-A Receptor Subunit Expression in the Airway
GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties. Studies have identified the mRNA and protein for several GABA-A receptor subunits in human and guinea pig airway smooth muscle and cultured human ASM cells.
Table 1: GABA-A Receptor Subunit Expression in Airway Tissues
| Tissue/Cell Type | Species | Subunits Detected (mRNA) | Subunits Detected (Protein) | Reference |
| Native Airway Smooth Muscle | Human, Guinea Pig | α4, α5, β3, δ, γ1-3, π, θ | α4, α5, β3, γ2 | [3][4] |
| Cultured Airway Smooth Muscle Cells | Human | α4, α5, β3, δ, γ1-3, π, θ | α4, α5, β3, γ2 | |
| Airway Epithelial Cells | Human, Mouse | α1, α3, α4, β2, π, ρ1-3 | Not specified in detail | |
| Fetal Lung | Rat | α1-6, β1-3, γ1-3, δ, θ, ε, π, ρ1-3 | Not applicable |
This table summarizes the identified GABA-A receptor subunits in various airway components, highlighting the specific expression patterns that may allow for targeted therapeutic intervention.
GABA-A Receptor as a Therapeutic Target
The functional presence of GABA-A receptors on key cell types involved in asthma pathophysiology, including airway smooth muscle cells, epithelial cells, and immune cells, positions it as a multifaceted therapeutic target.
Airway Smooth Muscle Relaxation
Activation of GABA-A receptors on airway smooth muscle cells leads to membrane hyperpolarization through chloride ion influx, which in turn promotes smooth muscle relaxation. This provides a direct mechanism for bronchodilation.
Studies using guinea pig tracheal rings have demonstrated that the GABA-A selective agonist, muscimol, can relax contractions induced by various bronchoconstrictors like substance P and histamine. This effect is inhibited by the GABA-A selective antagonist, gabazine.
Table 2: Effect of GABA-A Receptor Modulators on Airway Smooth Muscle Contraction
| Agonist/Antagonist | Model | Contractile Agent | Effect | Reference |
| Muscimol (100 µM) | Guinea Pig Tracheal Rings | Substance P (1 µM) | Relaxation | |
| Muscimol (100 µM) | Guinea Pig Tracheal Rings | Histamine (10 µM) | Relaxation | |
| Gabazine (100 µM) + Muscimol (100 µM) | Guinea Pig Tracheal Rings | Substance P (1 µM) | Attenuation of muscimol-induced relaxation | |
| PI320 (5 µM) | Guinea Pig Tracheal Rings | Acetylcholine | Relaxation | |
| Gabazine (200 µM) + PI320 | Guinea Pig Tracheal Rings | Acetylcholine | Partial reversal of PI320-induced relaxation |
This table presents quantitative data from key studies demonstrating the bronchodilatory effects of GABA-A receptor agonists.
Modulation of Mucus Production
The GABAergic system in airway epithelial cells plays a crucial role in mucus overproduction, a key feature of asthma. Activation of this system is linked to increased mucus secretion. Conversely, blocking this GABA signaling can reduce mucus production. In asthmatic mice, inhalation of substances that block the GABA signaling system significantly reduces airway mucus production. This suggests that GABA-A receptor antagonists could be beneficial in controlling mucus hypersecretion in asthma.
Immunomodulatory Effects
GABA-A receptors are also expressed on various immune cells, including T-cells and macrophages. Activation of these receptors can suppress inflammatory responses. Specifically, GABA-A receptor activation has been shown to inhibit T-cell responses and reduce cytokine production by macrophages. In a murine asthma model, global knockout of the GABA-A receptor α4-subunit led to increased airway inflammation and reactivity, suggesting a protective role for this subunit in allergic lung sensitization. Therefore, GABA-A receptor agonists, particularly those selective for the α4-subunit, hold therapeutic potential by not only inducing direct airway smooth muscle relaxation but also by inhibiting airway inflammation.
Signaling Pathways
The therapeutic potential of targeting GABA-A receptors in asthma stems from its involvement in multiple signaling pathways that influence bronchoconstriction, inflammation, and mucus production.
Caption: Signaling pathways of the GABA-A receptor in asthma.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the role of GABA-A receptors in the airways.
Western Blotting for GABA-A Receptor Subunit Protein Expression
This technique is used to identify the presence of specific GABA-A receptor subunit proteins in tissue or cell lysates.
Caption: Workflow for Western blotting of GABA-A receptor subunits.
Protocol Summary:
-
Sample Preparation: Tissues (e.g., human or guinea pig airway smooth muscle) are homogenized, and proteins are extracted.
-
SDS-PAGE: Protein lysates are separated by size using polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated with a blocking agent (e.g., nonfat dry milk) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the GABA-A receptor subunits of interest.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry for Localization of GABA-A Receptor Subunits
This method is used to visualize the location of GABA-A receptor subunits within the airway tissue.
Protocol Summary:
-
Tissue Preparation: Guinea pig tracheal rings are fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are dewaxed, rehydrated, and endogenous peroxidase activity is blocked. Heat-mediated antigen retrieval is performed.
-
Staining: Sections are incubated with a primary antibody against a specific GABA-A receptor subunit, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The signal is developed with a chromogen, and sections are counterstained.
Tracheal Ring Contraction and Relaxation Studies
This ex vivo method assesses the direct effect of GABA-A receptor modulators on airway smooth muscle tone.
Caption: Experimental workflow for tracheal ring studies.
Protocol Summary:
-
Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2.
-
Contraction: A stable contraction is induced using an agonist such as substance P, histamine, or acetylcholine.
-
Treatment: The GABA-A receptor agonist (e.g., muscimol, PI320) is added, and changes in muscle tension are recorded. In some experiments, rings are pre-treated with a GABA-A antagonist (e.g., gabazine) before the addition of the contractile agent and agonist.
In Vivo Murine Asthma Models
Animal models are essential for evaluating the therapeutic potential of targeting GABA-A receptors in a complex physiological setting.
Protocol Summary (Ovalbumin Sensitization and Challenge Model):
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.
-
Treatment: GABA-A receptor modulators are administered (e.g., orally, by inhalation) before or during the challenge phase.
-
Assessment: Airway hyperresponsiveness, lung inflammation (e.g., eosinophil infiltration), and mucus production are evaluated.
Future Directions and Conclusion
The discovery of a functional GABAergic system in the airways has opened up a new avenue for asthma therapy. The multifaceted role of GABA-A receptors in regulating airway smooth muscle tone, mucus secretion, and inflammation makes them an attractive therapeutic target. The expression of specific GABA-A receptor subunit combinations in the lung, particularly those containing α4 and α5 subunits, which differ from the predominant α1-containing receptors in the brain, offers the potential for developing lung-selective drugs with minimal central nervous system side effects. Further research focusing on the development of subtype-selective, peripherally restricted GABA-A receptor modulators is warranted to translate these promising preclinical findings into novel and effective treatments for asthma.
References
- 1. Discovery of a âneurotransmitterâ system in airway epithelial cells could mean asthma patients will breathe easier - Sunnybrook Hospital [sunnybrook.ca]
- 2. Airway epithelium is a predominant source of endogenous airway GABA and contributes to relaxation of airway smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
MIDD0301: A Positive Allosteric Modulator of GABA A Receptors for Targeted Respiratory Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MIDD0301 is a novel, orally available imidazobenzodiazepine that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA A) receptor. Developed with a unique pharmacological profile, this compound is engineered to selectively target GABA A receptors in peripheral tissues, particularly the lungs, while minimizing central nervous system (CNS) penetration and associated side effects. This strategic design makes it a promising first-in-class therapeutic candidate for respiratory diseases such as asthma. Preclinical studies have demonstrated its efficacy in relaxing airway smooth muscle, attenuating airway hyperresponsiveness, and reducing lung inflammation in various animal models. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, intended to support further research and development in the field.
Introduction
The GABA A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS. However, the expression and functional role of GABA A receptors in non-neuronal tissues, including airway smooth muscle and immune cells, have opened new avenues for therapeutic intervention.[1] this compound was developed as a subtype-selective GABA A receptor modulator with limited brain permeability to harness the therapeutic potential of these peripheral receptors for the treatment of asthma.[2] Its mechanism of action involves the potentiation of GABA-induced chloride currents, leading to smooth muscle relaxation and modulation of inflammatory responses in the airways.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Pharmacology
| Parameter | Value | Cell/Tissue Type | GABAA Receptor Subtype(s) | Reference |
| IC50 | 72 nM | Rat Brain Homogenate | Mixture (predominantly α1–3β2–3γ1–2) | [3] |
| EC50 | 17 nM | Murine CD4+ T Lymphocytes | Not specified | [1] |
| Maximal Potentiation | 512% | Murine CD4+ T Lymphocytes | Not specified | |
| Maximal Potentiation (0.1 µM) | ~250% | Recombinant α1β3γ2 | α1β3γ2 | |
| Maximal Potentiation (1 µM) | ~600% | Recombinant α1β3γ2 | α1β3γ2 | |
| Maximal Potentiation (0.1 µM) | ~200% | Recombinant α2β3γ2 | α2β3γ2 | |
| Maximal Potentiation (1 µM) | ~450% | Recombinant α2β3γ2 | α2β3γ2 | |
| Maximal Potentiation (0.1 µM) | ~150% | Recombinant α3β3γ2 | α3β3γ2 | |
| Maximal Potentiation (1 µM) | ~300% | Recombinant α3β3γ2 | α3β3γ2 | |
| Maximal Potentiation (0.1 µM) | ~100% | Recombinant α5β3γ2 | α5β3γ2 | |
| Maximal Potentiation (1 µM) | ~200% | Recombinant α5β3γ2 | α5β3γ2 |
Note: The IC50 value was determined in a radioligand competition assay with ³H-flunitrazepam. The EC50 and maximal potentiation values were determined from electrophysiology experiments measuring the enhancement of GABA-induced currents.
Table 2: Pharmacokinetic Parameters in Mice (25 mg/kg, oral administration)
| Parameter | Blood | Lung | Brain | Reference |
| Tmax (min) | 20 | Not specified | Not specified | |
| Cmax (µg/g) | 8.24 | 4.39 | 0.48 | |
| AUC (µg*min/g) | 2087.1 | 1390.5 | Not specified | |
| Half-life (t1/2) (hours) | 4-5 | 4-5 | Not specified |
Signaling and Experimental Workflows
Mechanism of Action at the GABAA Receptor
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA A receptor. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions upon GABA binding. The resulting hyperpolarization of the cell membrane in airway smooth muscle cells leads to relaxation, while in immune cells, it can modulate inflammatory signaling pathways.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of this compound involves a multi-step process, from initial in vitro screening to in vivo efficacy and safety assessment in animal models of asthma.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Technical Guide to the In Vivo Anti-inflammatory Effects of MIDD0301
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of MIDD0301, a first-in-class, orally available, and nebulized positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor). This compound has been developed as a novel therapeutic candidate for asthma, targeting GABA-A receptors in the lungs to reduce both airway constriction and inflammation without causing systemic immune suppression.[1] This document details the key in vivo findings, experimental methodologies, and underlying signaling pathways.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating GABA-A receptors, which are ligand-gated chloride ion channels, on various cells within the airway, including airway smooth muscle (ASM) and immune cells like CD4+ T cells and macrophages.[1][2] This targeted action in the lungs allows for potent local anti-inflammatory activity with minimal central nervous system (CNS) exposure, thereby avoiding sedative side effects.[2][3]
Caption: Workflow for the Ovalbumin-Induced Asthma Model.
Steroid-Resistant Asthma Model
To evaluate this compound in more severe forms of asthma, a steroid-resistant model is utilized.
-
Induction: Severe, acute lung inflammation is induced in mice through the intratracheal instillation of lipopolysaccharide (LPS) and interferon-gamma (IFNγ).
-
Treatment: Nebulized this compound is administered and compared to other treatments like nebulized albuterol, fluticasone, or ineffective oral dexamethasone.
-
Assessment: The primary endpoint is the reduction in bronchoconstriction, measured via plethysmography following a methacholine (B1211447) challenge.
Immunotoxicity Evaluation
To ensure the safety of this compound and confirm it does not cause systemic immunosuppression, a 28-day repeat-dose immunotoxicity study was conducted.
-
Administration: Mice received high doses of this compound (100 mg/kg) orally twice a day for 28 days.
-
Monitoring: General toxicity was assessed by monitoring animal weight, organ (spleen, thymus) weight, and hematology.
-
Humoral Immune Response: To assess systemic immune function, mice were immunized with dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH), and the subsequent IgG antibody response was quantified.
-
Results: this compound did not cause weight loss, changes in lymphoid organ weight, or alterations in circulating lymphocyte numbers, unlike the corticosteroid prednisone. Importantly, it did not impair the systemic humoral immune response, indicating that its anti-inflammatory action is localized to the lung without compromising systemic immunity.
dot
Caption: Therapeutic Logic of this compound for Asthma Treatment.
Conclusion
This compound demonstrates significant in vivo anti-inflammatory effects in preclinical models of asthma. It effectively reduces the infiltration of key inflammatory cells, such as eosinophils, macrophages, and CD4+ T cells, into the airways. Furthermore, it decreases the expression of critical pro-inflammatory cytokines, including IL-4, IL-17A, and TNF-α. These anti-inflammatory actions, combined with its ability to relax airway smooth muscle and reduce airway hyperresponsiveness, underscore its potential as a novel dual-action therapeutic for asthma. A key advantage of this compound is its targeted action in the lung, which allows it to achieve these therapeutic effects without the systemic immunosuppression or CNS side effects associated with current and other potential therapies. These findings strongly support the continued development of this compound as a first-in-class asthma medication.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
MIDD0301: A Novel GABA-A Receptor Modulator for Airway Smooth Muscle Relaxation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of MIDD0301, a first-in-class, orally available and nebulized drug candidate for the treatment of bronchoconstrictive diseases such as asthma. This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. A key feature of this molecule is its limited penetration of the blood-brain barrier, which minimizes the potential for central nervous system (CNS) side effects like sedation, a common concern with other GABA-A receptor activators.[1][2] This document details the mechanism of action, experimental evidence, and methodologies related to this compound's potent airway smooth muscle (ASM) relaxation effects.
Core Mechanism of Action: Targeting Airway GABA-A Receptors
Airway smooth muscle cells express GABA-A receptors, which are ligand-gated chloride ion channels.[1][2][3] The activation of these receptors leads to an influx of chloride ions, causing membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated Ca²⁺ channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.
This compound acts as a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand, GABA, on the GABA-A receptor. This amplification of the GABAergic signal in the airways is the primary mechanism through which this compound induces bronchodilation. Additionally, this compound has demonstrated anti-inflammatory properties by reducing the numbers of eosinophils, macrophages, and CD4+ T cells in the lungs in murine asthma models.
Quantitative Data Summary
The efficacy of this compound in relaxing airway smooth muscle and reducing airway hyperresponsiveness has been quantified across several preclinical models.
Table 1: Ex Vivo Airway Smooth Muscle Relaxation
| Model System | Agonist (Contraction) | This compound Concentration | Outcome | Reference |
| Guinea Pig Tracheal Rings | 1 µM Substance P | 0 - 100 µM | Significant, concentration-dependent relaxation | |
| Guinea Pig Tracheal Rings | 10 µM Histamine (B1213489) | 100 µM | Significant relaxation over 30 minutes | |
| Human Tracheal Strips | 10 µM Histamine | 100 µM | Significant relaxation, reaching below baseline tension by 30 min | |
| Mouse Precision-Cut Lung Slices | 100 nM Methacholine (B1211447) (MCh) | 100 µM | Reversed MCh-induced airway narrowing by 98.6 ± 11.1% |
Table 2: In Vivo Reduction of Airway Hyperresponsiveness (AHR)
| Animal Model | Administration | This compound Dosage | Key Findings | Reference |
| Ovalbumin-sensitized BALB/c Mice | Oral (p.o.), twice daily for 5 days | 50 mg/kg | Significantly attenuated AHR against 12.5 mg/kg MCh challenge | |
| A/J Mice (MCh sensitive) | Nebulized | 5 mM (10s nebulization) | Inhibited MCh-induced increases in airway resistance | |
| A/J Mice (MCh sensitive) | Nebulized | 10.8 mg/kg | Significant reduction of AHR at later MCh challenges | |
| LPS/IFN-γ induced severe inflammation | Nebulized | 7.2 mg/kg | Similar reduction of AHR compared to albuterol | |
| Ovalbumin & HDM allergic models | Nebulized | 3 - 10 mg/kg | Prophylactically reduced MCh-induced bronchoconstriction |
Table 3: Pharmacokinetic & Binding Profile
| Parameter | Value | Species/System | Reference |
| GABA-A Receptor Binding (IC₅₀) | 26.3 nM | Rat Brain Extract | |
| CD4+ T Cell Current (EC₅₀) | 17 nM | Mouse | |
| Half-life (t₁/₂) in Lung (Oral) | 3.9 hours | Mouse | |
| Half-life (t₁/₂) in Serum (Oral) | 13.9 hours | Mouse | |
| Brain Concentration (vs. circulation) | ~5% | Mouse |
Detailed Experimental Protocols
Ex Vivo Organ Bath Experiments (Guinea Pig/Human Trachea)
This protocol is used to measure the direct effect of this compound on pre-contracted airway tissue.
-
Tissue Preparation: Tracheas are excised from guinea pigs or obtained from human donors. The surrounding connective tissue and epithelium are removed. For guinea pigs, transverse rings (2-3 mm wide) are prepared. For humans, smooth muscle strips are dissected.
-
Apparatus: Tissues are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
Protocol:
-
Tissues are equilibrated under a resting tension (e.g., 1.5 g for guinea pig rings).
-
Viability is confirmed by challenging with KCl.
-
A stable contraction is induced using an agonist such as 10 µM histamine or 1 µM substance P.
-
Once a plateau in contraction is reached, this compound (at various concentrations) or vehicle (0.1% DMSO) is added to the bath.
-
Changes in muscle force are recorded over time (e.g., 30-60 minutes) to determine the extent of relaxation.
-
In Vivo Airway Hyperresponsiveness (AHR) Measurement
This protocol assesses the ability of this compound to prevent or reverse bronchoconstriction in live animal models of asthma.
-
Animal Models:
-
Allergic Asthma Model: BALB/c mice are sensitized via intraperitoneal injections of ovalbumin (Ova) and challenged with intranasal Ova to induce an asthmatic phenotype.
-
Severe, Steroid-Resistant Model: Induced by intratracheal installation of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
-
-
Drug Administration:
-
Oral (p.o.): this compound is administered by oral gavage, often twice daily for several days leading up to the AHR measurement.
-
Nebulized: Mice are placed in a whole-body plethysmography chamber, and an aerosol of this compound is delivered for a set duration.
-
-
AHR Measurement Technique:
-
Whole-Body Plethysmography (WBP): A non-invasive method where conscious, spontaneously breathing mice are placed in chambers. The instrument measures pressure changes to calculate specific airway resistance (sRaw).
-
Forced Oscillation Technique (flexiVent): Anesthetized, tracheostomized mice are mechanically ventilated. A computer-controlled piston generates pressure oscillations to provide a detailed and direct measurement of lung mechanics, including Newtonian resistance (Rn).
-
-
Challenge Protocol:
-
A baseline measurement of airway mechanics is taken.
-
The vehicle or this compound is administered.
-
Mice are exposed to nebulized methacholine (MCh) in escalating doses to induce bronchoconstriction.
-
Airway resistance is measured after each MCh dose.
-
A dose-response curve is generated to quantify AHR. A reduction in the curve's height or a rightward shift indicates a therapeutic effect.
-
Conclusion
This compound represents a promising drug candidate for asthma and other bronchoconstrictive diseases, operating through a novel mechanism of action. Extensive preclinical data demonstrates its ability to potently relax both central and peripheral airway smooth muscle from multiple species, including humans. It effectively reduces airway hyperresponsiveness in various murine models when administered both orally and via nebulization. The compound's favorable pharmacokinetic profile, particularly its low brain distribution, confers a significant safety advantage by avoiding CNS-related side effects. The detailed protocols and quantitative data presented herein provide a solid foundation for further research and development of this compound as a next-generation respiratory therapeutic.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MIDD0301: A Novel GABAA Receptor Modulator for Airway Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MIDD0301 is a first-in-class, orally available, small molecule being investigated for the treatment of asthma and other bronchoconstrictive diseases.[1][2] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, offering a novel mechanism of action that targets both airway smooth muscle relaxation and inflammation.[1][3] Developed to have limited penetration of the blood-brain barrier, this compound is designed to minimize central nervous system (CNS) side effects, such as sedation, which are common with other GABAA receptor agonists.[4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.
Mechanism of Action
This compound is an imidazobenzodiazepine derivative that positively and allosterically modulates the GABAA receptor, a ligand-gated chloride ion channel. The binding of this compound to the GABAA receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the cell. This hyperpolarizes the cell membrane, resulting in the relaxation of airway smooth muscle and the modulation of inflammatory cell activity. GABAA receptors are expressed on various cells in the lungs, including airway smooth muscle cells and immune cells like T-lymphocytes and macrophages, which are key players in asthma pathophysiology.
Signaling Pathway
The proposed signaling pathway for this compound's action in the airways involves its binding to specific GABAA receptor subtypes present on airway smooth muscle and inflammatory cells. This binding potentiates the inhibitory effects of GABA, leading to a cascade of events that ultimately results in bronchodilation and a reduction in airway inflammation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity
| Parameter | Value | Species/System | Reference |
| IC50 (GABAAR Binding) | 26.3 nM | Rat Brain | |
| EC50 (CD4+ T-cell Transmembrane Current) | 17 nM | Mouse | |
| Relaxation of Pre-contracted Airway Smooth Muscle | Effective at low µM concentrations | Guinea Pig Tracheal Rings | |
| Relaxation of MCh-contracted Peripheral Airways | 33.4 ± 3.5% relaxation | Mouse Precision-Cut Lung Slices |
Table 2: In Vivo Efficacy in Murine Asthma Models
| Model | Administration | Dose | Effect | Reference |
| Ovalbumin-induced Asthma | Oral (b.i.d. for 5 days) | 20 mg/kg | Reduced CD4+ T-cell numbers | |
| Ovalbumin-induced Asthma | Oral (b.i.d. for 5 days) | 50 mg/kg | Attenuated airway hyperresponsiveness | |
| Ovalbumin-induced Asthma | Oral (b.i.d. for 5 days) | 100 mg/kg | Reduced eosinophils and macrophages | |
| Methacholine-induced Bronchoconstriction | Nebulized | 10.8 mg/kg | Reduced airway hyperresponsiveness | |
| IFN-γ and LPS-induced Airway Inflammation | Nebulized | 7.2 mg/kg | Reduced airway hyperresponsiveness | |
| IFN-γ and LPS-induced Airway Inflammation | Oral (daily for 3 days) | 100 mg/kg | Reduced airway hyperresponsiveness |
Table 3: Pharmacokinetic Profile in Mice
| Parameter | Oral (25 mg/kg) | Intraperitoneal (25 mg/kg) | Intravenous (1 mg/kg) | Nebulized (7.5 mM) | Reference |
| t1/2 (serum/blood) | 13.9 hr | ~4-6 hr | ~1-2 hr | - | |
| t1/2 (lung) | 3.9 hr | ~4-6 hr | ~1-2 hr | Sustained for at least 25 min | |
| AUC (serum) | 84.0 µM/h | - | - | - | |
| AUC (lung) | 56.0 µM/h | - | - | - | |
| Cmax (blood) | 8.24 µg/g | - | - | - | |
| Cmax (lung) | 4.39 µg/g | - | - | - | |
| Brain Concentration | Negligible (mean Cmax of 0.48 µg/g) | Very low | Very low | Minimal |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
GABAA Receptor Binding Assay
The affinity of this compound for GABAA receptors was determined using a competitive radioligand binding assay.
-
Tissue Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the GABAA receptors.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
Ex Vivo Airway Smooth Muscle Relaxation
The ability of this compound to relax pre-contracted airway smooth muscle is assessed using organ bath experiments.
-
Tissue Preparation: Tracheal rings from guinea pigs or human donor tissue are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or substance P to induce a stable muscle tone.
-
Drug Administration: Increasing concentrations of this compound are cumulatively added to the organ bath.
-
Measurement: Changes in isometric tension are continuously recorded to measure the degree of relaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension.
In Vivo Airway Hyperresponsiveness Measurement
The forced-oscillation technique or whole-body plethysmography is used to measure airway hyperresponsiveness in animal models of asthma.
-
Animal Model: An asthma-like phenotype is induced in mice through sensitization and challenge with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract.
-
Drug Administration: this compound or a vehicle control is administered to the mice via the desired route (e.g., oral gavage, nebulization).
-
Measurement of Airway Mechanics:
-
Forced-Oscillation Technique: Anesthetized and mechanically ventilated mice are challenged with increasing concentrations of a bronchoconstrictor (e.g., methacholine), and changes in central airway resistance (Rn) are measured.
-
Whole-Body Plethysmography: Conscious, unrestrained mice are placed in a chamber and exposed to nebulized methacholine, while changes in specific airway resistance (sRaw) are recorded.
-
-
Data Analysis: The results are used to construct a dose-response curve to methacholine, allowing for the assessment of airway hyperresponsiveness and the effect of this compound.
Pharmacokinetic Studies
The absorption, distribution, metabolism, and excretion (ADME) of this compound are evaluated through pharmacokinetic studies in animals.
-
Drug Administration: A defined dose of this compound is administered to mice via various routes (oral, intravenous, intraperitoneal).
-
Sample Collection: At predetermined time points, blood, lung, and brain tissues are collected.
-
Quantification: The concentration of this compound and its metabolites in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
Metabolism and Excretion
This compound does not undergo Phase I metabolism. It is primarily metabolized through Phase II conjugation, with glucuronidation being the main pathway for oral administration. Following intravenous and intraperitoneal administration, this compound glucoside and this compound taurine (B1682933) are also significant metabolites. The metabolites, such as this compound glucuronide and taurine, have been shown to bind to GABAA receptors, albeit with approximately 10-fold weaker affinity than the parent compound. Unchanged this compound and its metabolites are excreted in both urine and feces.
Safety and Toxicology
Preclinical studies have demonstrated a favorable safety profile for this compound.
-
CNS Safety: Due to its limited brain distribution, this compound does not cause sedation or sensorimotor impairment in mice, even at high oral doses (up to 1000 mg/kg).
-
Immunotoxicity: A 28-day repeat-dose immunotoxicity study in mice showed no signs of general toxicity, as determined by animal weight, organ weight, or hematology. This compound did not alter the number of circulating lymphocytes, monocytes, or granulocytes and did not suppress systemic humoral immune function.
-
Cardiovascular Safety: this compound does not inhibit the hERG channel and has shown no adverse cardiovascular effects following a 100 mg/kg intraperitoneal dose.
-
Genotoxicity: Initial genotoxicity studies have not revealed any evidence of DNA damage.
Conclusion
This compound is a promising drug candidate for the treatment of asthma with a unique dual mechanism of action that addresses both bronchoconstriction and airway inflammation. Its pharmacological profile is characterized by potent and selective modulation of GABAA receptors in the lung, favorable pharmacokinetics with limited brain exposure, and a strong preclinical safety profile. These attributes make this compound a compelling candidate for further clinical development as a novel, orally administered therapy for patients with asthma.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwmrf.org [uwmrf.org]
- 3. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
The Immunomodulatory Role of MIDD0301 in the Lung: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIDD0301 is a novel, first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Initially developed for its bronchodilatory effects in asthma, emerging evidence has highlighted its significant immunomodulatory properties within the pulmonary system. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating immune responses in the lung, with a focus on its mechanism of action, effects on various immune cell populations, and impact on key inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory lung diseases.
Mechanism of Action: Targeting GABA-A Receptors on Immune Cells
The primary mechanism of action of this compound is its positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, increase chloride ion influx, leading to hyperpolarization of the cell membrane and subsequent inhibition of cellular activity.[1][2] Importantly, functional GABA-A receptors are not only present in the central nervous system but have also been identified on various immune cells, including T-lymphocytes and macrophages, as well as on airway smooth muscle cells.[1][2]
This compound enhances the effect of endogenous GABA, leading to a more profound and sustained inhibition of the activity of these immune cells. This targeted action within the lung, coupled with its negligible brain distribution, minimizes the risk of central nervous system side effects.[1]
Quantitative Effects of this compound on Lung Inflammation
Numerous preclinical studies using murine models of allergic asthma have demonstrated the potent anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Animal Model | This compound Dosage | Route of Administration | Duration of Treatment | Percentage Reduction vs. Vehicle | Reference |
| Eosinophils | Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | 5 days | Significant reduction | |
| Macrophages | Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | 5 days | Significant reduction | |
| CD4+ T-lymphocytes | Ovalbumin-induced asthma | 20 mg/kg b.i.d. | Oral | 5 days | Significant reduction | |
| CD4+ T-lymphocytes | Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | 5 days | Significant reduction |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Lung
| Cytokine | Animal Model | This compound Dosage | Route of Administration | Duration of Treatment | Outcome | Reference |
| IL-4 | Ovalbumin-induced asthma | 20-100 mg/kg b.i.d. | Oral | 5 days | Significantly decreased | |
| IL-17A | Ovalbumin-induced asthma | 20-100 mg/kg b.i.d. | Oral | 5 days | Significantly decreased | |
| TNF-α | Ovalbumin-induced asthma | 20-100 mg/kg b.i.d. | Oral | 5 days | Significantly decreased |
Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)
| Animal Model | This compound Dosage | Route of Administration | Outcome | Reference |
| Ovalbumin-induced asthma | 50 mg/kg b.i.d. | Oral | Significantly attenuated AHR | |
| Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | Significantly attenuated AHR | |
| House Dust Mite-induced asthma | Nebulized | Reduced AHR | ||
| Steroid-resistant asthma (LPS + IFN-γ) | 200 mg/kg/day | Oral | Significantly reduced AHR |
Signaling Pathways Modulated by this compound
The immunomodulatory effects of this compound are mediated through its influence on key intracellular signaling pathways within immune cells.
GABA-A Receptor Signaling Cascade
The binding of this compound to the GABA-A receptor potentiates the influx of chloride ions, leading to hyperpolarization of the cell membrane. This change in membrane potential is a critical event that can influence a variety of downstream signaling pathways.
Caption: this compound potentiates GABA-A receptor-mediated chloride influx.
Inhibition of the NF-κB Pathway
A crucial mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-17. Evidence suggests that GABA-A receptor activation can suppress the activation of NF-κB.
Caption: this compound inhibits the NF-κB signaling pathway.
Crosstalk with Toll-like Receptor 4 (TLR4) Signaling
Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS). In the context of lung inflammation, the TLR4 signaling pathway, which often converges on NF-κB activation, is a critical driver of the inflammatory cascade. There is evidence to suggest that GABAergic signaling can negatively regulate TLR4-mediated inflammation.
Caption: this compound may inhibit TLR4 signaling through GABA-A receptors.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (B78521) in phosphate-buffered saline (PBS) on days 0 and 14.
-
Challenge: From day 21 to day 25, mice are challenged daily for 30 minutes with an aerosolized solution of 1% ovalbumin in PBS.
-
This compound Administration: this compound is administered orally (e.g., 20, 50, or 100 mg/kg b.i.d.) during the challenge period.
-
Readouts: 24 hours after the final challenge, airway hyperresponsiveness to methacholine (B1211447) is measured. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (eosinophils, macrophages, lymphocytes) by flow cytometry. Lung tissue can be harvested for cytokine analysis (ELISA or qPCR) and histological examination.
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant to human asthma as HDM is a common human allergen.
-
Sensitization and Challenge: Mice are intranasally instilled with HDM extract (e.g., 25 µg in 50 µL of saline) on day 0, followed by daily challenges from day 7 to 11.
-
This compound Administration: this compound can be administered via nebulization or orally during the challenge phase.
-
Readouts: Similar to the OVA model, AHR, BALF cell counts, and lung cytokine levels are assessed.
Steroid-Resistant Asthma Model (LPS and IFN-γ)
This model mimics a severe form of asthma that is poorly responsive to corticosteroid treatment.
-
Induction: Mice are intratracheally administered with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a steroid-resistant phenotype.
-
This compound Administration: this compound is administered orally.
-
Readouts: AHR is the primary readout to assess the efficacy of this compound in overcoming steroid resistance.
Bronchoalveolar Lavage Fluid (BALF) Analysis
-
Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).
-
Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Cytokine Analysis: The supernatant from the centrifuged BALF can be used to measure cytokine levels using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.
Conclusion
This compound represents a promising therapeutic candidate for inflammatory lung diseases due to its dual action as a bronchodilator and a potent immunomodulator. Its ability to selectively target GABA-A receptors on immune cells in the lung provides a novel mechanism to dampen the inflammatory cascade, reduce airway hyperresponsiveness, and decrease the influx of key inflammatory cells. The inhibition of the NF-κB pathway appears to be a central mechanism underlying its anti-inflammatory effects. Further research into the detailed molecular interactions and signaling cascades modulated by this compound will continue to elucidate its full therapeutic potential and pave the way for its clinical development in the treatment of asthma and other inflammatory respiratory conditions.
References
- 1. The GABA and GABA-Receptor System in Inflammation, Anti-Tumor Immune Responses, and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Regulates Release of Inflammatory Cytokines From Peripheral Blood Mononuclear Cells and CD4+ T Cells and Is Immunosuppressive in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oral Administration of MIDD0301 in Murine Asthma Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
MIDD0301 is a first-in-class, orally available small molecule being investigated for the treatment of asthma. It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. Unlike traditional asthma therapies, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells, offering a novel mechanism of action that combines bronchodilator and anti-inflammatory effects[1][2][3]. Studies in murine models of allergic asthma have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR), decreasing inflammatory cell infiltration, and lowering the levels of pro-inflammatory cytokines in the lungs following oral administration[2].
I. Summary of Quantitative Data
The following tables summarize the key quantitative findings from studies involving the oral administration of this compound in murine models of asthma.
Table 1: Effect of Oral this compound on Airway Hyperresponsiveness (AHR) in Ovalbumin-Sensitized/Challenged Mice
| Treatment Group | Dosage | Administration Route | Duration | Outcome |
| Vehicle | - | Oral | 5 days | - |
| This compound | 20 mg/kg, b.i.d. | Oral | 5 days | Did not significantly reduce AHR[2] |
| This compound | 50 mg/kg, b.i.d. | Oral | 5 days | Significantly reduced AHR at a 12.5 mg/kg methacholine (B1211447) challenge |
Table 2: Effect of Oral this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Dosage | Administration Route | Duration | % Reduction vs. Vehicle |
| Eosinophils | 100 mg/kg, b.i.d. | Oral | 5 days | Significant reduction |
| Macrophages | Not specified | Oral | Not specified | Reduction observed |
| CD4+ T cells | 20 mg/kg, b.i.d. | Oral | 5 days | Significant reduction |
Table 3: Effect of Oral this compound on Lung Cytokine Levels
| Cytokine | Dosage | Administration Route | Duration | Outcome |
| IL-17A | Not specified | Oral | 5 days | Significantly reduced |
| IL-4 | Not specified | Oral | 5 days | Significantly reduced |
| TNF-α | Not specified | Oral | 5 days | Significantly reduced |
| IL-10 | Not specified | Oral | 5 days | No significant change |
II. Experimental Protocols
A. Ovalbumin (OVA)-Induced Allergic Asthma Model
This is a commonly used model to induce an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Al(OH)3) adjuvant (e.g., Imject™ Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (see Protocol B)
Protocol:
-
Sensitization:
-
On day 0 and day 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
-
Challenge:
-
From day 21 to day 25, challenge the mice by intranasal administration of 10 µg of OVA in 50 µL of PBS daily.
-
-
Treatment:
-
Administer this compound or vehicle orally, as described in Protocol B, concurrently with the challenge phase (e.g., from day 21 to day 25).
-
-
Endpoint Analysis:
-
24-48 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness (Protocol C) and collection of bronchoalveolar lavage fluid (Protocol D).
-
B. Oral Administration of this compound
This compound can be administered orally via gavage or formulated in a palatable medium.
1. Oral Gavage Formulation:
-
Prepare a vehicle solution of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol in sterile water.
-
Suspend this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to administer 0.2 mL).
-
Administer the solution (typically 0.2 mL) to mice using a 20G gavage needle.
-
Dosing is typically performed twice daily (b.i.d.).
2. Peanut Butter Formulation:
-
This method is suitable for longer-term studies to reduce the stress associated with gavage.
-
Mix the calculated dose of this compound (e.g., 100 mg/kg) into a small, standardized amount of peanut butter (e.g., 100 mg).
-
Present the formulated peanut butter to individual mice in separate containers. Ensure consumption of the entire dose.
-
This is typically performed twice daily.
C. Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine using a whole-body plethysmograph.
Materials:
-
Whole-body plethysmograph system
-
Methacholine solution in PBS (e.g., 6.25, 12.5, 25, 50 mg/mL)
-
Nebulizer
Protocol:
-
Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.
-
Record baseline readings for 3 minutes.
-
Nebulize PBS (vehicle control) into the chamber and record readings.
-
Sequentially nebulize increasing concentrations of methacholine.
-
Record respiratory parameters for 3-5 minutes after each methacholine challenge.
-
The primary parameter measured is the enhanced pause (Penh), a calculated value that correlates with airway resistance. A significant increase in Penh in response to methacholine indicates AHR. Oral treatment with effective doses of this compound is expected to attenuate the methacholine-induced increase in Penh.
D. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.
Materials:
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Tracheal cannula
-
Surgical tools (scissors, forceps)
-
Ice-cold PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Diff-Quik stain
Protocol:
-
Anesthetize the mouse via i.p. injection.
-
Expose the trachea through a midline incision and insert a cannula.
-
Secure the cannula with a suture.
-
Wash the lungs by instilling and withdrawing 1 mL of ice-cold PBS through the cannula three times.
-
Pool the recovered fluid (BALF).
-
Centrifuge the BALF at low speed (e.g., 300 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides from the cell suspension.
-
Stain the slides with Diff-Quik to perform differential cell counts (identifying eosinophils, macrophages, lymphocytes, and neutrophils) based on morphology. A reduction in eosinophils and CD4+ T-cells is indicative of this compound's anti-inflammatory effect.
III. Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of action for this compound in the lung.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwmrf.org [uwmrf.org]
Nebulization of MIDD0301 for Preclinical Asthma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma, a chronic inflammatory disease of the airways, presents a significant global health challenge. While current therapies offer symptomatic relief, many patients experience disease progression, necessitating higher doses or combination therapies with increased risks of adverse effects.[1] MIDD0301 has emerged as a promising novel therapeutic candidate for asthma. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A R), targeting these receptors in the lung to induce bronchodilation and reduce inflammation.[1][2][3] Notably, this compound has been designed to have limited brain distribution, thereby avoiding central nervous system (CNS) side effects commonly associated with GABA-A R modulators.[4]
This document provides detailed application notes and protocols for the nebulization of this compound in preclinical asthma research, based on established murine models.
Mechanism of Action
This compound exerts its therapeutic effects by potentiating the activity of GABA-A receptors located on airway smooth muscle and various immune cells. This novel mechanism of action offers an alternative to traditional asthma therapies. The binding of this compound to the GABA-A receptor enhances the influx of chloride ions into the cell, leading to hyperpolarization and subsequent relaxation of constricted airway smooth muscle. Furthermore, its action on immune cells helps to attenuate the inflammatory response characteristic of asthma.
Data Presentation
Table 1: Efficacy of Nebulized this compound in Murine Asthma Models
| Asthma Model | Animal Strain | This compound Dose (Nebulized) | Comparator(s) | Key Findings | Reference(s) |
| Ovalbumin (OVA)-induced Allergic Asthma | Swiss Webster | Prophylactic | Albuterol, Montelukast | Reduced methacholine-induced bronchoconstriction; comparable or better potency than comparators. | |
| House Dust Mite (HDM)-induced Allergic Asthma | Swiss Webster | Prophylactic | Albuterol, Montelukast | Effectively reduced subsequent methacholine-induced bronchoconstriction. | |
| Steroid-Resistant Asthma (LPS + IFN-γ) | Swiss Webster | 3, 7.2, 10 mg/kg | Albuterol (7.2 mg/kg), Fluticasone, Dexamethasone (B1670325) (oral) | Demonstrated similar reduction of airway hyperresponsiveness to albuterol and fluticasone; oral dexamethasone was ineffective. | |
| Methacholine-induced Bronchospasm (Reversal) | Not Specified | Not Specified | Albuterol | Effective in reversing bronchospasm, comparable to albuterol. |
Table 2: Pharmacokinetic and Safety Profile of Nebulized this compound
| Parameter | Value/Observation | Animal Model | Reference(s) |
| Pharmacokinetics | |||
| Lung Deposition (Whole Body Plethysmograph) | ~0.06% of nebulized dose | Mouse | |
| Therapeutic Levels in Lung (Sustained) | At least 25 minutes | Mouse | |
| Brain Exposure | Minimal | Mouse | |
| Safety | |||
| Sensorimotor Effects (CNS) | No observable adverse effects at high doses (100-150 mg/kg nebulized) | Mouse | |
| Respiratory Depression | No observable adverse effects | Mouse | |
| Cardiovascular Effects | No adverse effects observed following 100 mg/kg i.p. dosing | Mouse | |
| Immunotoxicity (28-day repeat oral dosing) | No signs of general toxicity or systemic immune suppression | Mouse |
Experimental Protocols
Protocol 1: Induction of Allergic Asthma using Ovalbumin (OVA) Sensitization
This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and challenge with ovalbumin.
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile saline
-
Mice (e.g., BALB/c or Swiss Webster)
-
Isoflurane (B1672236) for anesthesia
-
Intranasal administration apparatus
Procedure:
-
Sensitization:
-
On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA mixed with alum. A typical dose is 20 µg OVA in 2 mg of alum in a total volume of 200 µL saline.
-
A control group should receive i.p. injections of saline with alum.
-
-
Challenge:
-
Following the sensitization period, challenge the mice for 5 consecutive days by intranasal (i.n.) administration of OVA (e.g., 1 mg/kg/day) while under light isoflurane anesthesia.
-
The control group is challenged with i.n. saline.
-
-
Treatment:
-
During the challenge period, administer nebulized this compound, vehicle, or a comparator drug (e.g., albuterol) to respective groups of mice prior to the OVA challenge.
-
Protocol 2: Nebulization of this compound and Measurement of Airway Hyperresponsiveness (AHR)
This protocol details the procedure for administering this compound via nebulization and subsequently measuring airway hyperresponsiveness to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography.
Materials:
-
This compound solution for nebulization
-
Vehicle control solution
-
Methacholine solution (e.g., 40 mg/mL)
-
Whole-body plethysmograph system
-
Nebulizer compatible with the plethysmograph
Procedure:
-
Acclimatization:
-
Place the mouse in the whole-body plethysmograph chamber and allow it to acclimatize for at least 1 minute.
-
-
Prophylactic Drug Administration:
-
Nebulize the vehicle, this compound, or a comparator drug (e.g., albuterol) into the chamber and record the specific airway resistance (sRaw) for 3 minutes.
-
-
Methacholine Challenge:
-
After a 1-minute acclimatization period following drug administration, nebulize a solution of methacholine (e.g., 40 mg/mL, 20 µL) into the chamber.
-
Acquire sRaw data for 3 minutes.
-
-
Repeated Challenges:
-
Repeat the acclimatization and methacholine challenge cycle for a total of five times to assess the duration of the drug's effect.
-
-
Data Analysis:
-
Calculate the average sRaw values for each treatment group at each methacholine challenge to determine the extent of bronchoprotection.
-
Conclusion
Nebulized this compound represents a promising therapeutic strategy for asthma, demonstrating significant efficacy in various preclinical models, including those resistant to current standard-of-care treatments. Its novel mechanism of action, targeting GABA-A receptors in the lung, combined with a favorable safety profile characterized by minimal CNS effects, positions it as a strong candidate for further development. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of nebulized this compound in preclinical settings.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
Application Notes and Protocols for MIDD0301 Efficacy Testing in an Ovalbumin-Induced Asthma Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2][3] The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established preclinical model that mimics many of the key features of human allergic asthma, including eosinophilic inflammation, elevated serum IgE, and AHR.[4][5] This model is crucial for evaluating the efficacy of novel therapeutic agents for asthma.
MIDD0301 is a novel, orally available, first-in-class small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike traditional asthma therapies, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells, offering a unique mechanism of action. Studies have demonstrated its potential to relax constricted airway smooth muscle, reduce airway hyperresponsiveness, and exert anti-inflammatory effects in the lungs without causing systemic immune suppression.
These application notes provide a detailed protocol for inducing an ovalbumin-induced asthma model and utilizing it to test the efficacy of this compound.
Mechanism of Action of this compound in Asthma
This compound's therapeutic effects in asthma are mediated through its interaction with GABA-A receptors, which are ligand-gated chloride ion channels. While renowned for their role in the central nervous system, functional GABA-A receptors are also expressed on various cells in the lungs, including airway smooth muscle cells, epithelial cells, and immune cells like CD4+ T cells and alveolar macrophages.
By acting as a positive allosteric modulator, this compound enhances the effect of GABA on these receptors, leading to:
-
Bronchodilation: Relaxation of constricted airway smooth muscle.
-
Anti-inflammatory effects: Reduction in the number of inflammatory cells, such as eosinophils, macrophages, and CD4+ T cells, in the lungs. This is accompanied by a decrease in the levels of pro-inflammatory cytokines like IL-4, IL-5, IL-13, IL-17, and TNF-α.
Importantly, this compound has been designed to have limited brain distribution, thereby minimizing the risk of central nervous system side effects often associated with other GABA-A receptor modulators.
Experimental Protocols
Ovalbumin-Induced Asthma Model Protocol
This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin sensitization and challenge.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile phosphate-buffered saline (PBS)
-
Ketamine and xylazine (B1663881) for anesthesia
-
Nebulizer (e.g., ultrasonic or jet nebulizer)
-
BALB/c or C57BL/6 mice (6-8 weeks old)
Procedure:
-
Sensitization:
-
On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.
-
A control group should be injected with aluminum hydroxide in PBS alone.
-
-
Challenge:
-
Starting on day 14, challenge the mice with an aerosolized solution of 1% OVA in sterile PBS for 30 minutes daily for four consecutive days (days 14, 15, 16, and 17).
-
The control group should be challenged with aerosolized PBS only.
-
-
This compound Treatment:
-
This compound can be administered orally (p.o.) or via nebulization.
-
Oral Administration: A typical dosing regimen is 20-100 mg/kg of this compound administered twice daily (b.i.d.) for 5 days, starting before the OVA challenge phase.
-
Nebulized Administration: Nebulized this compound can be administered prophylactically before each methacholine (B1211447) challenge.
-
A vehicle control group (for this compound) should be included.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge, assess AHR by measuring the response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.
-
-
Sample Collection and Analysis:
-
Following AHR measurement, euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) to analyze inflammatory cell infiltration (e.g., eosinophils, macrophages, lymphocytes) by cell counting and flow cytometry.
-
Collect blood for serum IgE analysis.
-
Harvest lung tissue for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.
-
Data Presentation
The following tables summarize the expected quantitative outcomes from efficacy testing of this compound in the ovalbumin-induced asthma model.
Table 1: Effect of Oral this compound on Airway Hyperresponsiveness
| Treatment Group | Methacholine Challenge (mg/mL) | Airway Resistance (cmH2O·s/mL) |
| Control (non-asthmatic) | 12.5 | Baseline |
| OVA-sensitized/challenged (asthmatic) | 12.5 | Significantly increased |
| OVA + this compound (50 mg/kg, p.o.) | 12.5 | Significantly reduced vs. asthmatic |
| OVA + this compound (100 mg/kg, p.o.) | 12.5 | Significantly reduced vs. asthmatic |
Data based on findings that oral treatment with 50 mg/kg and 100 mg/kg this compound significantly reduced AHR in response to methacholine challenge.
Table 2: Effect of Oral this compound on Inflammatory Cell Infiltration in BALF
| Treatment Group | Total Leukocytes (cells/mL) | Eosinophils (cells/mL) | Macrophages (cells/mL) | CD4+ T cells (cells/mL) |
| Control | Baseline | Baseline | Baseline | Baseline |
| OVA-sensitized/challenged | Significantly increased | Significantly increased | Significantly increased | Significantly increased |
| OVA + this compound (20 mg/kg, p.o.) | - | - | - | Significantly reduced |
| OVA + this compound (100 mg/kg, p.o.) | Significantly reduced | Significantly reduced | Significantly reduced | Significantly reduced |
Data based on findings that 100 mg/kg this compound significantly suppressed total inflammatory cells, eosinophils, and macrophages in BALF, while 20 mg/kg was sufficient to reduce CD4+ T cell numbers.
Table 3: Effect of Oral this compound on Pro-inflammatory Cytokines in Lung Homogenate
| Treatment Group | IL-4 (pg/mL) | IL-17 (pg/mL) | TNF-α (pg/mL) |
| Control | Baseline | Baseline | Baseline |
| OVA-sensitized/challenged | Significantly increased | Significantly increased | Significantly increased |
| OVA + this compound treated | Significantly reduced | Significantly reduced | Significantly reduced |
Data based on findings that this compound treatment led to a reduction of specific pro-inflammatory cytokines such as IL-4, IL-17, and TNF-α in asthmatic mice.
Visualizations
Signaling Pathway of Allergic Asthma
Caption: Allergic asthma is driven by a Th2-mediated immune response to allergens.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for evaluating this compound efficacy in the OVA-induced asthma model.
Proposed Mechanism of Action of this compound
Caption: this compound enhances GABA-A receptor activity, leading to bronchodilation and anti-inflammatory effects.
References
- 1. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 3. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. Murine Model of Allergen Induced Asthma [jove.com]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluation of MIDD0301 in a Steroid-Resistant Asthma Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Severe asthma affects a significant portion of the asthmatic population and often responds poorly to standard treatments like inhaled corticosteroids, leading to the classification of steroid-resistant asthma. This presents a major clinical challenge, necessitating the development of novel therapeutics with alternative mechanisms of action. MIDD0301 is a first-in-class investigational drug that acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor).[1][2] Its novel mechanism targets GABA-A receptors found on airway smooth muscle and inflammatory cells, providing both bronchodilatory and anti-inflammatory effects.[2][3]
These application notes provide detailed protocols for inducing a robust, steroid-resistant asthma phenotype in mice using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This model is suitable for evaluating the efficacy of novel drug candidates like this compound, which has demonstrated significant therapeutic potential in preclinical studies.[1]
Mechanism of Action: this compound
This compound represents a novel therapeutic approach by targeting GABA-A receptors in the lungs. Upon binding, it enhances the receptor's response to GABA, leading to an influx of chloride ions. This hyperpolarization of the cell membrane results in the relaxation of airway smooth muscle (bronchodilation) and a reduction in the activity of inflammatory immune cells, such as CD4+ T cells. This dual-action mechanism addresses both bronchoconstriction and underlying inflammation, key pathologies in asthma. Notably, this compound has been designed for low central nervous system (CNS) exposure, minimizing the risk of sedative side effects associated with other GABA-A receptor modulators.
Experimental Protocols
Induction of Steroid-Resistant Asthma Model
This protocol describes the establishment of a severe, steroid-resistant asthma phenotype in mice through the intratracheal administration of Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ). This method effectively mimics key features of steroid-resistant asthma, where treatment with glucocorticoids like dexamethasone (B1670325) proves ineffective.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Interferon-gamma (IFN-γ), murine recombinant
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane)
-
Mice (e.g., C57BL/6J)
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Preparation of Reagents: Prepare a solution of LPS and IFN-γ in sterile PBS at the desired concentration.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Intratracheal Administration:
-
Position the anesthetized mouse on its back on a surgical board.
-
Expose the trachea through a small incision.
-
Using a fine-gauge needle, carefully instill the LPS/IFN-γ solution directly into the trachea.
-
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
-
Model Development: Allow sufficient time (e.g., 24-72 hours) for the severe inflammatory phenotype to develop before proceeding with therapeutic agent testing.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MIDD0301 Effects Using Whole-Body Plethysmography
For Researchers, Scientists, and Drug Development Professionals
Introduction
MIDD0301 is a novel, first-in-class positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABAAR) being investigated for the treatment of asthma.[1][2] It exhibits both bronchodilatory and anti-inflammatory properties by targeting GABAARs present on airway smooth muscle (ASM) and inflammatory cells.[1][3] Unlike traditional asthma therapies, this compound offers a unique mechanism of action with the potential for an improved safety profile, particularly regarding central nervous system (CNS) effects, due to its limited brain penetration.[4] Preclinical studies in murine models of asthma have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR), and whole-body plethysmography is a key technique for assessing these effects.
These application notes provide detailed protocols for utilizing whole-body plethysmography to evaluate the therapeutic potential of this compound in preclinical models of asthma.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of GABAARs, which are ligand-gated chloride ion channels. The binding of this compound to the GABAAR enhances the effect of GABA, leading to an increased influx of chloride ions into the cell. This hyperpolarization of the cell membrane in airway smooth muscle cells leads to muscle relaxation and bronchodilation. In inflammatory cells, such as T cells and eosinophils, this modulation of ion channels can lead to a reduction in the release of pro-inflammatory cytokines, thereby mitigating the inflammatory response characteristic of asthma.
This compound signaling pathway in airway cells.
Data Presentation
The following tables summarize the quantitative data from preclinical studies assessing the efficacy of nebulized this compound in murine models of asthma using whole-body plethysmography. The primary endpoint measured is specific airway resistance (sRaw), an indicator of bronchoconstriction.
Table 1: Prophylactic Efficacy of Nebulized this compound on Methacholine-Induced Bronchoconstriction in a Murine Asthma Model
| Treatment Group | Dose (mg/kg) | sRaw at 4th Methacholine (B1211447) Challenge (Mean ± SEM) | sRaw at 5th Methacholine Challenge (Mean ± SEM) |
| Vehicle | - | - | - |
| This compound | 1.0 | Not significantly different from vehicle | Not significantly different from vehicle |
| This compound | 3.0 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
| Albuterol | 7.2 | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle |
Note: This table is a representation of findings where prophylactic dosing of 3 mg/kg this compound was effective.
Table 2: Therapeutic Efficacy of Nebulized this compound in Reversing Methacholine-Induced Bronchospasm
| Treatment Group | Dose (mg/kg) | Onset of Action | Efficacy in Reversing Bronchospasm |
| This compound | 7.2 | Within 3 minutes | Comparable to Albuterol |
| Albuterol | 7.2 | ~1.8 minutes | Effective in reversing bronchospasm |
Note: This table summarizes the rapid onset of action of nebulized this compound in reversing established bronchoconstriction.
Table 3: Efficacy of Nebulized this compound in a Steroid-Resistant Murine Asthma Model
| Treatment Group | Efficacy in Reducing Bronchoconstriction |
| Nebulized this compound | Comparable to nebulized albuterol or fluticasone |
| Nebulized Albuterol | Effective |
| Nebulized Fluticasone | Effective |
| Oral Dexamethasone | Ineffective |
Note: This table highlights the potential of this compound in difficult-to-treat asthma phenotypes.
Experimental Protocols
Whole-Body Plethysmography for Assessing Airway Hyperresponsiveness
This protocol describes the use of a whole-body plethysmograph to measure specific airway resistance (sRaw) in spontaneously breathing mice following a methacholine challenge.
Materials:
-
Whole-body plethysmograph (e.g., Buxco)
-
Nebulizer
-
This compound solution
-
Vehicle control solution
-
Albuterol solution (positive control)
-
Methacholine solution (40 mg/mL)
-
Experimental animals (e.g., BALB/c mice, sensitized and challenged with an allergen like ovalbumin or house dust mite extract)
Experimental Workflow:
Experimental workflow for WBP assessment.
Procedure:
-
Animal Acclimatization: Place the conscious, unrestrained mouse into the whole-body plethysmograph chamber. Allow the animal to acclimatize for at least 1 minute.
-
Baseline Measurement (Optional): Record baseline respiratory parameters before any treatment.
-
Prophylactic Dosing Protocol:
-
Nebulize the vehicle, this compound, or a positive control (e.g., albuterol) into the chamber.
-
Record the specific airway resistance (sRaw) for 3 minutes.
-
Allow the animal to acclimatize for 1 minute.
-
-
Methacholine Challenge:
-
Nebulize a 40 mg/mL solution of methacholine (20 µL) into the chamber.
-
Immediately following nebulization, acquire data for 3 minutes to measure the bronchoconstrictive response.
-
-
Repeat Challenges:
-
Allow a 1-minute acclimatization period after each methacholine challenge.
-
Repeat the methacholine challenge and data acquisition cycle five times to assess the sustained effect of the prophylactic treatment.
-
-
Therapeutic Dosing Protocol (Reversal of Bronchospasm):
-
First, induce bronchospasm by nebulizing methacholine.
-
After confirming an increase in sRaw, nebulize the vehicle, this compound, or albuterol to assess the reversal of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the average sRaw values for each treatment group at each methacholine challenge point.
-
Compare the sRaw values of the this compound-treated groups to the vehicle and positive control groups using appropriate statistical analyses (e.g., ANOVA).
-
Safety and Pharmacokinetics
Pharmacokinetic studies have shown that nebulized this compound results in therapeutic levels in the lungs for at least 25 minutes, with minimal brain exposure. This targeted delivery to the lungs minimizes the risk of CNS side effects, such as sedation, which can be a concern with other GABAAR modulators. Furthermore, studies have shown no adverse cardiovascular effects following high-dose administration.
Conclusion
Whole-body plethysmography is a valuable and sensitive tool for the preclinical evaluation of novel asthma drug candidates like this compound. The protocols outlined in these application notes provide a framework for assessing the bronchodilatory and bronchoprotective effects of this compound in murine models of asthma. The data generated from these studies are crucial for understanding the therapeutic potential of this compound and advancing its development as a new treatment for asthma.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwmrf.org [uwmrf.org]
- 3. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
- 4. journals.physiology.org [journals.physiology.org]
Synthesis and Purification of MIDD0301: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of MIDD0301, a positive allosteric modulator of the GABA-A receptor, for research purposes. The methodologies outlined are based on an improved and scalable synthesis that avoids the need for column chromatography, ensuring high purity and enantiomeric excess of the final compound.[1][2][3][4]
I. Overview of the Synthesis Strategy
The synthesis of this compound, a chiral imidazobenzodiazepine, has been optimized to overcome challenges such as the low reactivity of the starting material and racemization at a key stereocenter.[1] The improved four-step synthesis starts from 2-amino-5-bromo-2'-fluorobenzophenone (B16372) and utilizes the N-carboxyanhydride of D-alanine to ensure the correct stereochemistry and facilitate the formation of the 1,4-diazepine ring under neutral conditions. This method is designed for scalability and yields this compound with high purity and enantiomeric excess after a final recrystallization step.
II. Signaling Pathway of this compound
This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the cell membrane and inhibition of neuronal excitability. This compound enhances the effect of GABA by binding to an allosteric site on the receptor, thereby increasing the frequency of channel opening. This modulation of GABAergic signaling is the basis of its therapeutic potential in conditions like asthma, where it has been shown to relax airway smooth muscle.
Caption: this compound signaling pathway via the GABA-A receptor.
III. Experimental Protocols
A. Synthesis of this compound
The synthesis of this compound is a four-step process. The following is a detailed protocol for the synthesis.
Step 1: Synthesis of (R)-2-((1-((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanamido)-5-bromo-2'-fluorobenzophenone (Compound 4)
-
To a solution of 2-amino-5-bromo-2'-fluorobenzophenone (1) in a suitable solvent, add (9H-fluoren-9-yl)methyl (R)-(1-chloro-1-oxopropan-2-yl)carbamate (3).
-
The reaction is carried out at room temperature, and complete conversion is typically observed within 30 minutes.
-
Slowly add six equivalents of piperidine (B6355638) to the reaction mixture to facilitate the formation of compound 4.
Step 2: Synthesis of (R)-2-(2-aminopropanamido)-5-bromo-2'-fluorobenzophenone (Compound 5)
-
Dissolve the crude product from the previous step in methanol.
-
Add 1.6 M aqueous sodium hydroxide (B78521) to the solution.
-
Stir the reaction at room temperature for 12 hours to yield compound 5.
Step 3: Formation of the Imidazodiazepine Ring (Compound 7)
-
The established procedure involves the formation of an iminophosphate in the presence of a base like potassium t-butoxide, followed by the addition of diethylchlorophosphate.
-
An improved method treats the starting material with NaH in THF, followed by the dropwise addition of diethyl chlorophosphate and a slow addition of ethyl isocyanoacetate and NaH.
-
A systematic analysis identified t-BuOK as the optimal base at 1.1 equivalents for the reaction of the starting material and diethyl chlorophosphate (1.3 equivalents) at 0 °C, followed by the slow sequential addition of ethyl isocyanoacetate (1.1 equivalents) and NaH (1.1 equivalents) at -35 °C or below.
Step 4: Final Hydrolysis to Yield this compound
-
The final step involves the hydrolysis of the ester group on the imidazodiazepine ring to yield the carboxylic acid, this compound.
-
This is typically achieved using standard hydrolysis conditions, such as treatment with a base like sodium hydroxide followed by acidic workup.
B. Purification of this compound
A key advantage of this improved synthesis is the elimination of the need for column chromatography. Purification is achieved through carefully designed workup procedures and recrystallization.
-
Workup Procedures: Utilize the divergent solubility of the synthetic intermediates in various solvents and solvent combinations to remove impurities. For instance, after the formation of intermediate 2, the product can be precipitated by adding heptane (B126788) to a dichloromethane (B109758) solution.
-
Trituration: Intermediates can be purified by trituration with appropriate solvent systems, such as 10% ethyl acetate (B1210297) in hexanes.
-
Recrystallization: The final product, this compound, is purified by recrystallization to achieve high purity.
IV. Data Presentation
The following tables summarize the quantitative data for the synthesis and purification of this compound.
| Parameter | Value | Reference |
| Overall Yield | 44% | |
| Purity (after recrystallization) | 98.9% | |
| Enantiomeric Excess | >99.0% | |
| Purity of Intermediates | >97% |
Table 1: Summary of Yield and Purity Data for this compound Synthesis.
V. Experimental Workflows
The following diagrams illustrate the synthesis and purification workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the purification of this compound.
VI. Conclusion
The protocols described provide a robust and scalable method for the synthesis and purification of this compound for research applications. By avoiding column chromatography and utilizing strategic workup and recrystallization steps, high yields of pure this compound can be obtained. These methods are suitable for producing the quantities of material necessary for further preclinical and clinical development.
References
- 1. Improved scale-up synthesis and purification of clinical asthma candidate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved scale-up synthesis and purification of clinical asthma candidate this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved scale-up synthesis and purification of clinical asthma candidate this compound. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Preparing MIDD0301 Solutions for In Vivo and In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
MIDD0301 is a novel, first-in-class anti-inflammatory and bronchodilatory drug candidate that acts as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2] It has shown significant potential in preclinical studies for the treatment of asthma by targeting GABA-A receptors on airway smooth muscle and inflammatory cells, leading to relaxation of constricted airways and a reduction in lung inflammation.[1][2][3] This document provides detailed protocols for the preparation of this compound solutions for both in vivo and in vitro experimental settings, along with a summary of its pharmacological properties and established experimental data.
Chemical and Physical Properties
This compound is a small molecule with a carboxylic acid group, which contributes to its high aqueous solubility at neutral pH. The purity of synthesized this compound is typically greater than 98%, as confirmed by HPLC.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Purity | >98% | |
| Aqueous Solubility | High at neutral pH | |
| Brain Distribution | Very low |
Signaling Pathway of this compound
This compound exerts its therapeutic effects by targeting GABA-A receptors, which are ligand-gated ion channels, present on airway smooth muscle and various immune cells, including CD4+ T cells and macrophages. Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent functional changes. In airway smooth muscle, this leads to relaxation and bronchodilation. In immune cells, it modulates inflammatory responses, reducing the release of pro-inflammatory cytokines such as IL-17, IL-4, and TNF-α.
Solution Preparation Protocols
In Vivo Oral Administration
For oral gavage studies in mice, this compound can be prepared as a suspension.
Protocol 1: Suspension in Hydroxypropylmethylcellulose and Polyethylene (B3416737) Glycol
-
Weigh the required amount of this compound powder.
-
Create a fine suspension by grinding the this compound powder with polyethylene glycol (PEG) using a mortar and pestle.
-
Prepare a 2% solution of hydroxypropyl methylcellulose (B11928114) (HPMC) in an appropriate aqueous solvent (e.g., sterile water).
-
Gradually add the 2% HPMC solution in small portions to the this compound-PEG mixture, grinding for 1-2 minutes after each addition to ensure a homogenous suspension.
-
The final concentration of PEG should be 2.5%.
Protocol 2: Formulation in Peanut Butter
For longer-term studies to improve voluntary intake, this compound can be mixed with peanut butter.
-
Calculate the required dose of this compound per animal.
-
Thoroughly mix the calculated amount of this compound with a pre-weighed amount of peanut butter (e.g., 100 mg).
In Vivo Nebulization
For administration via inhalation, this compound can be dissolved in a buffered solution.
Protocol 3: Solution for Nebulization
-
Dissolve this compound in phosphate-buffered saline (PBS) to the desired concentration (e.g., 5 mM).
-
Ensure the solution is clear and free of particulates before use.
In Vitro Experiments
For in vitro assays, such as organ bath experiments or cell culture studies, this compound is typically dissolved in a suitable solvent and then diluted in the experimental buffer.
Protocol 4: Stock Solution and Working Dilutions
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
For the experiment, dilute the stock solution to the final desired concentration in the appropriate physiological buffer (e.g., Krebs-Henseleit solution for organ bath experiments).
Experimental Protocols and Data
In Vivo Murine Asthma Model
Objective: To assess the efficacy of this compound in reducing airway hyperresponsiveness (AHR) and inflammation in an ovalbumin-induced murine asthma model.
Experimental Workflow:
Methodology:
-
Sensitization and Challenge: Mice are sensitized with intraperitoneal injections of ovalbumin (OVA) and subsequently challenged with nebulized OVA to induce an asthmatic phenotype.
-
Treatment: During the challenge period, mice are treated with this compound (e.g., 20-100 mg/kg, twice daily for 5 days) via oral gavage.
-
Airway Hyperresponsiveness (AHR) Measurement: AHR is assessed by measuring the response to increasing doses of nebulized methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Following AHR measurement, BALF is collected to quantify inflammatory cell infiltration (e.g., eosinophils, macrophages, CD4+ T cells).
-
Cytokine Analysis: Lung tissue is harvested to measure the expression levels of pro-inflammatory cytokines (IL-17A, IL-4, TNF-α) and anti-inflammatory cytokines (IL-10).
Table 2: Summary of In Vivo Efficacy Data for this compound in a Murine Asthma Model
| Parameter | Treatment Group (Oral Dose) | Outcome | Reference |
| Airway Hyperresponsiveness | 50 mg/kg, b.i.d. for 5 days | Significant reduction in AHR | |
| Eosinophils in BALF | 100 mg/kg, b.i.d. for 5 days | Significant reduction | |
| Macrophages in BALF | 100 mg/kg, b.i.d. for 5 days | Significant reduction | |
| CD4+ T cells in lung | 20 mg/kg, b.i.d. for 5 days | Significant reduction | |
| IL-17A, IL-4, TNF-α in lung | Not specified | Reduced expression |
Ex Vivo Airway Smooth Muscle Relaxation
Objective: To determine the direct relaxant effect of this compound on pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Tracheal rings from guinea pigs or humans are isolated and mounted in organ baths containing a physiological salt solution.
-
Contraction: The tracheal rings are contracted with an agent such as histamine (B1213489) or substance P.
-
Treatment: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative or single-dose manner.
-
Measurement: Changes in muscle tension are recorded to quantify the degree of relaxation.
Table 3: Summary of Ex Vivo Relaxation Data for this compound
| Tissue | Contractile Agent | This compound Concentration | Outcome | Reference |
| Guinea Pig Tracheal Rings | Substance P | Low micromolar | Significant relaxation | |
| Guinea Pig Tracheal Rings | Histamine (10 µM) | 25, 50, 100 µM | Significant dose-dependent relaxation | |
| Human Tracheal Smooth Muscle Strips | Histamine (10 µM) | 100 µM | Significant relaxation | |
| Mouse Peripheral Airways (PCLS) | Methacholine (100 nM) | Not specified | Significant relaxation |
Pharmacokinetics
Pharmacokinetic studies in mice have demonstrated that orally administered this compound has a long half-life in the blood and lungs, with very low distribution to the brain.
Table 4: Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, oral gavage)
| Parameter | Blood | Lung | Brain | Reference |
| Tmax | ~20 min | ~20 min | - | |
| t1/2 | ~14 hours | ~4 hours | - | |
| AUC | 84.0 µM/h | 56.0 µM/h | 107.7 µg*min/g |
Safety and Toxicology
Preclinical studies have indicated a favorable safety profile for this compound. Repeated oral administration of high doses (up to 200 mg/kg daily for 28 days) in mice did not result in observable adverse effects or systemic immune suppression. Importantly, this compound does not cause central nervous system effects, such as sedation, due to its limited brain penetration.
Conclusion
This compound is a promising therapeutic candidate for asthma with a novel mechanism of action. The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for a range of preclinical experimental applications. The provided data summary highlights its efficacy in relaxing airway smooth muscle, reducing airway hyperresponsiveness, and mitigating inflammation in relevant disease models.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
Dosing Regimen and Protocols for Long-Term Animal Studies of MIDD0301
Application Note
Topic: Long-Term Oral Administration of MIDD0301 in Murine Models
Audience: Researchers, scientists, and drug development professionals involved in preclinical evaluation of therapeutic candidates for respiratory diseases.
Introduction: this compound is a novel, first-in-class positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor, demonstrating potential as an oral therapeutic for asthma. It effectively reduces airway smooth muscle constriction and inflammation by targeting GABAa receptors located in the lungs.[1][2] This document provides detailed protocols for the long-term oral administration of this compound in mice, based on established preclinical safety and efficacy studies. The primary focus is on a 28-day repeat-dose immunotoxicity study, which serves as a robust model for assessing the long-term safety profile of the compound.
Quantitative Data Summary
The following tables summarize key quantitative data from a 28-day repeat-dose immunotoxicity study of this compound in Swiss Webster mice.[1][3]
Table 1: Study Design and Dosing Regimen [1]
| Parameter | Details |
| Drug | This compound |
| Animal Model | Swiss Webster mice (male and female, 6 weeks old) |
| Dosage | 100 mg/kg |
| Route of Administration | Oral (mixed with peanut butter) |
| Frequency | Twice daily (b.i.d.) |
| Duration | 28 consecutive days |
| Control Groups | Peanut butter alone; Prednisone (5 mg/kg/day in peanut butter) |
Table 2: Key Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Value | Reference |
| Dose | 25 mg/kg | |
| Serum Half-life (t½) | 13.9 hours | |
| Lung Tissue Half-life (t½) | 3.9 hours | |
| Time to maximum concentration (tmax) | 20 minutes | |
| Brain Distribution | Very low |
Table 3: Summary of Immunotoxicity and General Toxicity Findings (28-Day Study)
| Parameter | This compound (100 mg/kg b.i.d.) | Prednisone (5 mg/kg/day) |
| Body Weight | No significant change | Weight loss |
| Spleen Weight | Unchanged | Significantly reduced |
| Thymus Weight | Unchanged | Significantly reduced |
| Circulating Lymphocytes | Unchanged | Reduced |
| Systemic Humoral Immune Function | Not affected | Not reported in this study |
| General Toxicity Signs | None observed | Not reported in this study |
Experimental Protocols
Protocol 1: 28-Day Oral Administration of this compound in Peanut Butter
This protocol is adapted from a 28-day immunotoxicity study and is suitable for long-term safety and efficacy studies.
1. Materials:
- This compound (purity >98%)
- Creamy peanut butter
- Swiss Webster mice (male and female, 6 weeks old)
- Individual feeding containers
- Standard rodent chow and water (ad libitum)
2. Formulation of this compound in Peanut Butter: a. Calculate the total daily dose of this compound required per mouse based on the 100 mg/kg dosage. b. For each mouse, weigh out 100 mg of peanut butter for each of the two daily doses. c. Thoroughly mix the calculated dose of this compound with the 100 mg of peanut butter to ensure a uniform formulation.
3. Acclimation and Dosing Procedure: a. For one week prior to the start of the study, train the mice to consume 100 mg of peanut butter twice a day. b. To administer the dose, place each mouse individually in a small feeding container with the pre-formulated peanut butter. c. Allow the mouse to consume the entire amount of peanut butter (typically within 30 minutes). d. After consumption, return the mouse to its group housing cage. e. Repeat this procedure twice daily for 28 consecutive days.
4. Monitoring and Data Collection: a. Monitor the animals for any signs of general toxicity throughout the study period. b. Record the body weight of each mouse on days 1, 14, and 28. c. At the end of the 28-day period, collect blood for hematological analysis. d. Euthanize the mice and perform a necropsy to collect and weigh organs such as the spleen and thymus.
Protocol 2: Oral Gavage Administration of this compound
For studies requiring more precise dose delivery, oral gavage can be used for shorter-term studies. However, for long-term studies, administration in peanut butter is recommended to avoid stress-induced weight loss.
1. Materials:
- This compound
- Vehicle: 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol in water
- Oral gavage needles (20G)
- Mice
2. Formulation: a. Prepare the vehicle solution. b. Suspend the calculated amount of this compound in the vehicle to achieve the desired final concentration for dosing.
3. Dosing Procedure: a. Administer the this compound suspension to the mice via oral gavage. b. The volume administered will depend on the concentration of the formulation and the body weight of the mouse.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for the 28-day oral dosing study.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the solubility and stability of MIDD0301 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with MIDD0301. Our goal is to help you overcome common challenges related to the solubility and stability of this promising asthma drug candidate.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: I am having trouble dissolving this compound. What solvents can I use?
A2: If you are encountering solubility issues, it is likely dependent on the desired concentration and the specific solvent system. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is an effective solvent. For in vivo studies, various formulations have been successfully used. These typically involve suspending or dissolving this compound in a vehicle suitable for the route of administration.
Q3: Is this compound stable in solution? How should I store my stock solutions?
A3: this compound has demonstrated good metabolic stability in the presence of liver and kidney microsomes. However, information regarding its long-term chemical stability in various solvents and storage conditions is limited. As a general best practice, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in anhydrous DMSO can be stored at -20°C or -80°C. For aqueous solutions, it is advisable to use them immediately or store them for a very short period at 2-8°C to minimize potential degradation. Avoid repeated freeze-thaw cycles.
Q4: Can I expect this compound to be stable during my cell-based assays?
A4: this compound has shown stability in in vitro microsomal stability assays for at least two hours. This suggests a reasonable degree of stability in biological matrices for the duration of typical cell-based experiments. However, it is important to consider that this compound is subject to Phase II metabolism, specifically glucuronidation and glucosidation. The extent to which this may occur in your specific cell line should be taken into consideration when designing long-term incubation studies.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
Symptoms:
-
The solution appears cloudy or contains visible particles after dissolving this compound in an aqueous buffer (e.g., PBS).
-
Precipitation occurs after diluting a DMSO stock solution into an aqueous medium.
Possible Causes:
-
Concentration Exceeds Solubility Limit: The desired concentration in the aqueous buffer may be too high.
-
pH of the Solution: As a carboxylic acid-containing compound, the solubility of this compound is pH-dependent. At acidic pH, its solubility is expected to decrease.
-
Improper Dissolution Technique: The compound may not have been fully dissolved initially.
Solutions:
-
Adjust the pH: Ensure the pH of your aqueous solution is neutral (pH 7.2-7.4). For nebulization, solutions have been successfully prepared by adjusting the pH to 7.2 with NaOH.
-
Use a Co-solvent: For challenging concentrations, consider preparing a higher concentration stock in DMSO and then diluting it into your aqueous experimental medium. Be mindful of the final DMSO concentration, as it can have effects on cells.
-
Sonication and Gentle Warming: To aid dissolution, sonication and gentle warming (e.g., 37°C) can be employed. However, be cautious with heating to avoid potential degradation.
-
Prepare a Suspension: For oral administration in animal models, this compound has been successfully administered as a suspension in a vehicle containing 2% hydroxypropylmethylcellulose (B13716658) (HPMC) and 2.5% polyethylene (B3416737) glycol (PEG).
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of compound activity over the course of an experiment.
Possible Causes:
-
Solution Instability: this compound may be degrading in the experimental medium over time.
-
Adsorption to Labware: The compound may be adsorbing to the surface of plastic labware, reducing its effective concentration.
-
Metabolism by Cells: If using metabolically active cells, the compound could be undergoing Phase II conjugation.
Solutions:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for your experiments to minimize the impact of potential degradation.
-
Use Low-Adsorption Labware: Consider using low-protein-binding polypropylene (B1209903) tubes and plates to minimize loss of the compound due to adsorption.
-
Include Appropriate Controls: Run time-course experiments to assess the stability of this compound in your specific assay conditions.
-
Consider Metabolic Inhibitors: In long-term cell culture experiments, if metabolism is suspected, the inclusion of appropriate inhibitors of glucuronidation could be considered, though this may introduce other experimental variables.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Vehicle | Concentration | Observations | Reference |
| DMSO | 100 mg/mL | Clear solution (may require sonication and warming) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Clear solution (requires sonication) | [1] |
| PBS or Water | 3 mg/mL | Solution for nebulization (pH adjusted to 7.2) | [2] |
| 2% HPMC, 2.5% PEG | 7.5 mg/mL | Suspension for oral gavage | [3] |
| 50% Propylene Glycol, 50% PBS (pH 7.2) | 3.25 mg/mL | Solution for intraperitoneal injection | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Suspension)
This protocol is adapted from preclinical studies for the oral administration of this compound to mice.
Materials:
-
This compound powder
-
2% (w/v) Hydroxypropylmethylcellulose (HPMC) in sterile water
-
Polyethylene glycol (PEG)
-
Mortar and pestle
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder.
-
In a mortar, add the this compound powder and 2.5% (v/v of final volume) polyethylene glycol.
-
Grind the mixture with the pestle to obtain a fine, uniform paste.
-
Gradually add the 2% HPMC solution to the mortar while continuously grinding to ensure a homogenous suspension.
-
Transfer the final suspension to a sterile microcentrifuge tube.
-
Vortex the suspension thoroughly before each administration to ensure uniform distribution of the compound.
Protocol 2: Preparation of this compound for Nebulization (Solution)
This protocol is based on formulations used for aerosol delivery of this compound in murine asthma models.
Materials:
-
This compound powder
-
Phosphate Buffered Saline (PBS) or sterile water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Sterile, low-adsorption tubes
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS or sterile water to achieve the target concentration (e.g., 3 mg/mL).
-
Vortex or sonicate the mixture until the this compound is fully dissolved.
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to 7.2 by adding small aliquots of 1 M NaOH solution, mixing well after each addition.
-
Sterile-filter the final solution through a 0.22 µm syringe filter if required for the application.
Visualizations
Caption: GABAA Receptor Signaling Pathway in Airway Cells.
Caption: Experimental Workflow for this compound.
References
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of MIDD0301
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of MIDD0301. The information is compiled from established protocols and aims to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a clinical drug candidate under development for the treatment of asthma.[1][2] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor.[1][2] Unlike many other benzodiazepines, this compound is a chiral compound with limited absorption into the brain.[1] Its therapeutic effects in asthma are attributed to its action on GABAA receptors expressed on airway smooth muscle and inflammatory cells, leading to bronchodilation and anti-inflammatory effects.
Q2: What are the main challenges in the scale-up synthesis of this compound?
A2: The primary challenges in the large-scale synthesis of this compound include the low reactivity of the starting material, 2-amino-5-bromo-2'-fluorobenzophenone (B16372), due to its non-basic nitrogen. Other significant issues include incomplete conversions with standard peptide coupling reagents, racemization of the chiral center under basic conditions, and the formation of impurities that are difficult to remove without column chromatography. Additionally, the final hydrolysis step can lead to the formation of an insoluble gel-like sodium salt, complicating the isolation of the final product.
Q3: Why was the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent problematic on a larger scale?
A3: In the initial synthesis protocol, the use of DCC to couple 2-amino-5-bromo-2'-fluorobenzophenone with Boc-D-alanine resulted in incomplete conversion of the starting material, leading to low yields (around 58.6%) on a 204 mmol scale. Attempts to improve the yield by extending the reaction time or increasing the temperature were not successful.
Q4: What are the key impurities that can form during the synthesis of this compound?
A4: During the improved four-step synthesis, two main impurities have been identified. In the third step, the t-butyl ester of this compound (7a) and the 6H isomer (7b) can be formed. In the final product, after recrystallization, the 6H isomer (MIDD0301a) may still be present as a minor impurity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the coupling of 2-amino-5-bromo-2'-fluorobenzophenone and Boc-D-alanine | Incomplete conversion due to the low reactivity of the aminobenzophenone and issues with the coupling reagent (DCC). | Utilize the N-carboxyanhydride of D-alanine, which is activated in the presence of acid, to react with the non-basic aminobenzophenone. |
| Racemization of the chiral center | Basic conditions used for the formation of the seven-membered 1,4-diazepine ring. | Employ neutral conditions that are comparable to the pKa of the primary amine to facilitate the formation of the intramolecular imine without causing racemization. The improved protocol uses triethylamine (B128534) for neutralization. |
| Formation of an insoluble gel-like sodium salt during final hydrolysis | Use of sodium hydroxide (B78521) in ethanol (B145695) as the hydrolysis condition on a large scale. | To prevent the formation of the gel, use a biphasic solvent system of water and THF (1:4 ratio). Reduce the equivalents of sodium hydroxide from 8 to 4 and lower the reaction temperature from 78 °C to 50 °C. |
| Difficulty in purifying intermediates and the final product without column chromatography | The need for a scalable purification method. | Employ carefully designed workup procedures that utilize the divergent solubility of the synthetic intermediates in different solvents and solvent combinations to isolate pure compounds. For example, impurities can be dissolved by treating the crude product with t-butyl methyl ether at 55 °C. |
| Formation of the 6H isomer impurity | A hydrogen shift can occur during the formation of the imidazobenzodiazepine ring. | While challenging to completely eliminate, the improved synthesis and purification steps help to minimize this impurity to acceptable levels in the final product. |
Experimental Protocols
Improved Four-Step Scale-Up Synthesis of this compound
An improved four-step synthesis has been developed to produce this compound in a 44% overall yield with a purity of 98.9% and an enantiomeric excess greater than 99.0%. This process avoids the need for column chromatography.
Step 1 & 2: Formation of the 1,4-diazepine ring
The use of the N-carboxyanhydride of D-alanine, activated by acid, allows for a successful reaction with the non-basic 2-amino-5-bromo-2'-fluorobenzophenone. The subsequent neutralization with triethylamine facilitates the formation of the 1,4-diazepine ring.
Step 3: Formation of the Imidazodiazepine Ring
To improve compatibility with large-scale reactors, a temperature-controlled slow addition of reagents is employed to generate the imidazodiazepine at -20 °C. The established procedure involves the formation of an iminophosphate in the presence of potassium t-butoxide, followed by the addition of diethylchlorophosphate. The subsequent reaction with the enolate of ethyl isocyanoacetate yields the desired imidazobenzodiazepine.
Step 4: Final Hydrolysis
To overcome the issue of forming an insoluble gel-like sodium salt, a 1:4 ratio of water and THF is used as a biphasic solution. The amount of sodium hydroxide is reduced to 4 equivalents, and the reaction temperature is lowered to 50 °C, which allows for full conversion of the starting material within 4 hours.
Quantitative Data Summary
| Parameter | Value | Reference |
| Overall Yield | 44% | |
| Final Product Purity (after recrystallization) | 98.9% | |
| Enantiomeric Excess | >99.0% | |
| Purity of Intermediates | >97% |
Visualizations
Caption: Improved four-step scale-up synthesis workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Potential off-target effects of MIDD0301 in preclinical models
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential off-target effects of MIDD0301 observed in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It is being developed as a novel oral asthma drug candidate that targets GABA-A receptors on airway smooth muscle and immune cells.[1][2]
Q2: What are the known off-target effects of this compound in preclinical models?
A2: Preclinical studies have shown that this compound has a favorable safety profile with minimal off-target effects. Specifically, it has been demonstrated that this compound does not inhibit the hERG channel, which is a common cause of cardiovascular side effects with new drugs. Additionally, it has not been found to cause adverse cardiovascular effects at high doses.
Q3: Has this compound shown any central nervous system (CNS) off-target effects?
A3: Due to its chemical properties, this compound has limited brain distribution. Consequently, no adverse CNS effects, such as sensorimotor deficits, were observed even at very high single or repeated doses in preclinical models.
Q4: Does this compound have any immunotoxicological off-target effects?
A4: Extensive immunotoxicity evaluations in mice have shown that repeated high-dose administration of this compound is not associated with adverse immunotoxicological effects. It does not cause systemic immune suppression and does not affect systemic humoral immune function.
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in a Preclinical Model
If you observe an unexpected phenotype in your preclinical model when using this compound, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Ensure that the observed effect is not an exaggerated or unexpected consequence of GABA-A receptor modulation in your specific model system.
-
Evaluate Compound Stability and Metabolism: Assess the stability of this compound under your experimental conditions. While it is generally stable in liver and kidney microsomes, its metabolism can lead to the formation of metabolites such as this compound glucuronide and glucoside. It is important to consider whether these metabolites could have biological activity in your model.
-
Perform a Broad Off-Target Screen: If the phenotype persists and cannot be explained by on-target activity, a broad off-target screening panel is recommended. This can help identify potential interactions with other receptors, ion channels, or enzymes.
Quantitative Data Summary
| Parameter | Species | Dose/Concentration | Outcome | Reference |
| CNS Safety | Mouse | 1000 mg/kg (single dose) | No adverse CNS effects observed. | |
| Mouse | 100 mg/kg (twice daily for 28 days) | No adverse CNS effects observed. | ||
| Cardiovascular Safety | In vitro | Not specified | No inhibition of hERG channel. | |
| Mouse | 100 mg/kg (i.p.) | No adverse cardiovascular effects. | ||
| Immunotoxicity | Mouse | 100 mg/kg (twice daily for 28 days) | No signs of general toxicity, no changes in organ weight (spleen, thymus), and no alteration in circulating lymphocyte, monocyte, and granulocyte numbers. | |
| Mouse | 100 mg/kg (twice daily for 28 days) | Did not alter IgG antibody responses to dinitrophenyl following immunization, indicating no effect on systemic humoral immune function. | ||
| Pharmacokinetics | Mouse | 25 mg/kg (oral) | tmax of 20 min. Blood and lung concentrations exceeded the EC50 (72 nM). | |
| Mouse | 25 mg/kg (oral) | After 24h, lung and brain concentrations were less than 3 nM. |
Experimental Protocols
Protocol 1: In Vivo Immunotoxicity Assessment
Objective: To evaluate the potential for this compound to cause immunotoxicity in a 28-day repeat-dose study in mice.
Methodology:
-
Animal Model: Male and female mice.
-
Dosing: Administer 100 mg/kg of this compound mixed in a palatable vehicle (e.g., peanut butter) orally twice daily for 28 days. A vehicle control group and a positive control group (e.g., prednisone (B1679067) at 5 mg/kg/day) should be included.
-
General Health Monitoring: Monitor animal weight and general health daily.
-
Organ Weight and Histology: At the end of the study, collect and weigh key immune organs (spleen and thymus). Perform histological analysis on these organs.
-
Hematology: Collect blood samples for complete blood counts, including differential counts of lymphocytes, monocytes, and granulocytes.
-
Humoral Immune Function Assay (T-cell dependent antibody response):
-
On a designated day during the study (e.g., day 21), immunize mice with a T-cell dependent antigen such as dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH).
-
Collect blood samples at a later time point (e.g., day 28) to measure the levels of DNP-specific IgG antibodies using an ELISA.
-
Protocol 2: Cardiovascular Safety Assessment (hERG Assay)
Objective: To determine if this compound has an inhibitory effect on the hERG potassium channel, a key indicator of potential cardiotoxicity.
Methodology:
-
Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Electrophysiology: Use the whole-cell patch-clamp technique to measure hERG channel currents.
-
Compound Application: Perfuse the cells with a solution containing this compound at a range of concentrations. A vehicle control and a known hERG inhibitor (e.g., E-4031) should be included.
-
Data Analysis: Measure the effect of this compound on the tail current of the hERG channel and calculate the IC50 value.
Visualizations
Caption: this compound primary signaling pathway and potential for off-target effects.
Caption: Experimental workflow for assessing potential off-target effects of this compound.
References
- 1. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MIDD0301 dosage for maximum therapeutic effect
Optimizing MIDD0301 Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of this compound for maximum therapeutic effect in experimental settings. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally available drug candidate that functions as an allosteric agonist of the gamma-aminobutyric acid type A receptor (GABA-A R).[1][2] It targets GABA-A receptors located on airway smooth muscle (ASM) and inflammatory cells in the lungs.[1][3] This interaction leads to relaxation of constricted ASM and a reduction in airway inflammation, making it a promising therapeutic for asthma.[1] Unlike many asthma medications, this compound was designed to have limited penetration of the blood-brain barrier, thereby minimizing the risk of central nervous system (CNS) side effects like sedation.
Q2: What are the key signaling pathways activated by this compound?
A2: As a positive allosteric modulator of the GABA-A receptor, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter. The GABA-A receptor is a ligand-gated chloride ion channel. When activated, it increases chloride influx into the cell, leading to hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization counteracts contractile stimuli, resulting in muscle relaxation. In inflammatory cells such as CD4+ T-lymphocytes, this compound has been shown to potentiate transmembrane currents, which is hypothesized to contribute to its anti-inflammatory effects.
Q3: What are appropriate starting concentrations for in vitro and in vivo experiments?
A3: Based on published studies, the following tables provide a summary of dosages and concentrations that have been used. These should be considered as starting points for your own dose-response experiments to determine the optimal concentration for your specific model and experimental conditions.
Table 1: In Vitro Concentrations of this compound
| Assay Type | Model System | Concentration Range | Observed Effect | Citation(s) |
| Tracheal Ring Relaxation | Guinea Pig | Micromolar concentrations | Relaxation of pre-contracted tissue | |
| Airway Smooth Muscle Relaxation | Human | 100 µM | Significant decrease in contractile force | |
| Precision-Cut Lung Slices (PCLS) | Mouse | 100 nM (MCh) then this compound | Relaxation of MCh-contracted airways | |
| CD4+ T-cell Current | Mouse | EC50 = 17 nM | Change in transmembrane current |
Table 2: In Vivo Dosages of this compound
| Administration | Model System | Dosage Range | Observed Effect | Citation(s) |
| Oral (p.o.) | Asthmatic Mice | 20 mg/kg | Reduction in CD4+ T-cell numbers | |
| Oral (p.o.) | Asthmatic Mice | 100 mg/kg | Reduction in eosinophils and macrophages | |
| Nebulized | Asthmatic Mice | 3 - 10 mg/kg | Reduction of airway hyperresponsiveness | |
| Nebulized | A/J Mice | 5 mM (10s nebulization) | Alleviation of bronchoconstriction | |
| Intraperitoneal (i.p.) | Mice | 100 mg/kg | No adverse cardiovascular effects |
Q4: How should I prepare this compound for administration?
A4: this compound is a carboxylic acid with high aqueous solubility at neutral pH. For in vivo oral administration, it has been formulated in a 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol solution or mixed in peanut butter. For nebulization, a solution of 5 mM this compound in 25% ethanol (B145695) in PBS has been used. For in vitro experiments, it is often dissolved in DMSO, with the final concentration of DMSO in the assay kept low (e.g., 0.01% - 0.1%). Stock solutions can be stored at -20°C for one month or -80°C for up to six months.
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before and during plating. Use reverse pipetting techniques to improve accuracy. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. For time-course experiments, stagger the addition of reagents to ensure accurate timing for each well. |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure complete dissolution, using sonication if necessary. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift. Use cells within a defined, low passage number range for all experiments to ensure consistency. |
Issue 2: No significant therapeutic effect observed in vivo.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | Perform a dose-response study to identify the optimal dose for your specific animal model and disease severity. The effective dose can vary between different models of asthma (e.g., ovalbumin-induced vs. steroid-resistant). |
| Pharmacokinetics | Consider the route of administration and its impact on bioavailability and half-life. Oral administration of this compound results in a longer half-life in the lung compared to inhaled delivery. For acute models, nebulized delivery provides rapid onset of action. |
| Timing of Administration | Optimize the timing of this compound administration relative to the disease challenge. For prophylactic effects, administer the compound before the challenge. To assess rescue effects, administer it after the onset of symptoms. |
| Formulation and Stability | Ensure the formulation is appropriate for the route of administration and that this compound is stable in the vehicle. This compound has been shown to be stable in microsomal preparations, suggesting good metabolic stability. |
Experimental Protocols
Protocol 1: Ex Vivo Airway Smooth Muscle Relaxation Assay
This protocol is adapted from studies on guinea pig and human tracheal tissues.
-
Tissue Preparation: Isolate tracheal rings (guinea pig) or smooth muscle strips (human) and mount them in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washes.
-
Contraction: Induce a stable contraction using a contractile agonist such as histamine (B1213489) (10 µM) or methacholine (B1211447).
-
Treatment: Once a stable plateau of contraction is achieved, add this compound at various concentrations (e.g., 1 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) to the bath.
-
Measurement: Record the isometric tension continuously for a set period (e.g., 45-60 minutes).
-
Data Analysis: Express the relaxation as a percentage of the pre-induced contraction. Plot a concentration-response curve to determine the EC50 value.
Protocol 2: In Vivo Murine Model of Airway Hyperresponsiveness (AHR)
This protocol is a general guideline based on ovalbumin-sensitized mouse models.
-
Sensitization and Challenge: Sensitize mice with an intraperitoneal injection of ovalbumin (OVA) and alum adjuvant, followed by subsequent challenges with nebulized OVA to induce an asthmatic phenotype.
-
This compound Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage at 20-100 mg/kg) for a specified number of days (e.g., 5 days).
-
AHR Measurement: 24 hours after the final this compound dose, assess AHR using a whole-body plethysmograph or the forced oscillation technique.
-
Methacholine Challenge: Expose the mice to increasing concentrations of nebulized methacholine and measure airway resistance.
-
Data Analysis: Compare the changes in airway resistance between the this compound-treated and vehicle-treated groups to determine the effect on AHR.
References
Technical Support Center: MIDD0301 Nebulized Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nebulized form of MIDD0301.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor. It binds to the receptor at a site distinct from the GABA binding site and enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the cell membrane. This modulation of GABAA receptors on airway smooth muscle and inflammatory cells is the basis for its therapeutic effects in bronchoconstrictive diseases like asthma.[1][2]
Q2: What are the expected effects of nebulized this compound in preclinical models?
A2: In murine models of asthma, nebulized this compound has been shown to rapidly reduce airway hyperresponsiveness to methacholine (B1211447) challenge.[3] It relaxes constricted airway smooth muscle and reduces the number of inflammatory cells, such as eosinophils and CD4+ T cells, in the lungs.[1][2]
Q3: Is this compound soluble in aqueous solutions for nebulization?
A3: Yes, this compound has high aqueous solubility at a neutral pH. For nebulization, it can be dissolved in phosphate-buffered saline (PBS) and the pH should be adjusted to 7.2.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Once prepared for nebulization in PBS, it is recommended to use the solution promptly for experiments.
Troubleshooting Guides
Issues with Nebulizer Performance
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent aerosol output or sputtering | Clogged nebulizer mesh/nozzle: this compound solution may have precipitated if not prepared correctly. | - Ensure the this compound solution is fully dissolved and the pH is adjusted to 7.2. - Clean the nebulizer according to the manufacturer's instructions before and after each use. - Filter the this compound solution through a 0.22 µm syringe filter before adding it to the nebulizer reservoir. |
| Incorrect nebulizer type: The viscosity or surface tension of the this compound solution may not be compatible with the nebulizer. | - Vibrating mesh nebulizers are generally more efficient and produce a smaller particle size than jet nebulizers. Consider testing both types to determine the best fit for your experimental setup. - For jet nebulizers, ensure the driving flow rate of compressed air is optimized to achieve the desired particle size. | |
| Larger than expected particle size | Nebulizer settings: Incorrect operation of the nebulizer. | - For jet nebulizers, increasing the driving gas flow rate can decrease the mass median aerodynamic diameter (MMAD). - For vibrating mesh nebulizers, the aperture size of the mesh is a key determinant of droplet size. Ensure you are using a mesh suitable for respiratory drug delivery (typically <5 µm MMAD). |
| Solution properties: The formulation of the this compound solution can affect droplet size. | - While this compound is soluble in PBS, ensure no other excipients are added that might increase the viscosity or surface tension of the solution. |
Inconsistent or Unexpected Experimental Results
| Problem | Possible Cause | Troubleshooting Steps |
| Low efficacy in reducing airway hyperresponsiveness (in vivo) | Insufficient lung deposition: The amount of this compound reaching the lungs may be too low. | - Confirm the nebulizer is generating an aerosol with a particle size distribution appropriate for deep lung deposition (MMAD < 5 µm). - In murine models, only a small fraction of the nebulized drug may be deposited in the lungs. Consider increasing the nebulization time or the concentration of the this compound solution. |
| Timing of administration: The therapeutic effect of nebulized this compound has a specific onset and duration. | - Administer nebulized this compound shortly before the bronchoconstrictive challenge, as its half-life in the lung is relatively short. | |
| No or weak response in in vitro cell-based assays | Incorrect this compound concentration: The concentration of this compound may be outside the effective range for the specific cell type and assay. | - For airway smooth muscle relaxation assays, concentrations in the single-digit micromolar range have been shown to be effective. - For electrophysiological studies on CD4+ T cells, an EC50 of 17 nM has been reported for the potentiation of GABA-induced currents. Perform a dose-response curve to determine the optimal concentration for your specific experiment. |
| Cell health and density: Poor cell viability or inappropriate cell density can affect the results. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. - Optimize cell seeding density for your specific assay format (e.g., 96-well plate vs. patch-clamp setup). | |
| Assay conditions: The experimental conditions may not be optimal for observing the effect of this compound. | - For electrophysiology, ensure the patch-clamp setup is stable and the recording solutions are correctly prepared. - For calcium imaging, ensure proper loading of the calcium indicator dye and establish a stable baseline before adding this compound. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| EC50 (CD4+ T cell transmembrane current potentiation) | 17 nM | Automated patch clamp | |
| Effective Concentration (Guinea Pig Tracheal Ring Relaxation) | 1 - 100 µM | Ex vivo organ bath | |
| Effective Concentration (Human Tracheal Smooth Muscle Relaxation) | 100 µM | Ex vivo organ bath |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Parameter | Blood | Lung | Brain | Reference |
| Cmax (µg/g) | 8.24 | 4.39 | 0.48 | |
| t1/2 (min) | 836 | 234 | - |
Note: Data for nebulized administration pharmacokinetics is limited, but lung concentrations are known to be transient.
Experimental Protocols
Preparation of this compound Solution for Nebulization
Objective: To prepare a sterile, pH-adjusted solution of this compound suitable for nebulization.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
1 M Sodium hydroxide (B78521) (NaOH), sterile
-
Sterile water
-
0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Prepare a stock solution of this compound in sterile water or PBS. For example, a 3 mg/mL solution can be prepared.
-
Adjust the pH of the solution to 7.2 using sterile 1 M NaOH.
-
Bring the final volume to the desired concentration with sterile PBS.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Store the solution on ice and use it for nebulization experiments on the same day.
In Vitro Airway Smooth Muscle Relaxation Assay
Objective: To assess the ability of this compound to relax pre-contracted airway smooth muscle.
Methodology:
-
Isolate tracheal rings from guinea pigs or human donor tissue.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce contraction with a contractile agonist such as histamine (B1213489) (10 µM) or Substance P (1 µM).
-
Once a stable contraction plateau is reached, add this compound at various concentrations (e.g., 1 µM to 100 µM) or vehicle control (e.g., 0.1% DMSO) to the organ bath.
-
Record the changes in muscle tension over time. Relaxation is expressed as the percentage reversal of the agonist-induced contraction.
Automated Patch-Clamp Electrophysiology on T-cells
Objective: To measure the potentiation of GABA-induced currents by this compound in CD4+ T-cells.
Methodology:
-
Isolate CD4+ T-lymphocytes from the spleens of mice.
-
Use an automated patch-clamp system for whole-cell recordings.
-
Use an extracellular solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, pH 7.4.
-
Use an intracellular solution containing (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, and 10 HEPES, pH 7.2.
-
Hold the cells at a membrane potential of -60 mV.
-
Apply GABA (e.g., 600 nM) to elicit a baseline current.
-
Co-apply GABA with increasing concentrations of this compound (e.g., 1 nM to 10 µM) and record the potentiation of the GABA-induced current.
-
Analyze the data to determine the EC50 of this compound.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for nebulized this compound.
References
- 1. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to MIDD0301
Welcome to the technical support center for MIDD0301. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in animal responses and other common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and offers guidance on troubleshooting experimental variability.
Q1: We are observing significant variability in the anti-inflammatory or bronchodilatory response to this compound in our mouse model of asthma. What are the potential causes?
A1: Variability in animal responses to this compound can arise from several factors. Consider the following:
-
Animal Strain: Different mouse strains can exhibit varied inflammatory responses and metabolic rates. For instance, studies have utilized BALB/cJ, A/J, C57/BL6J, and Swiss Webster mice.[1] The choice of strain should align with the specific asthma phenotype being investigated (e.g., allergic vs. non-allergic).
-
Asthma Model Induction: The method of inducing the asthmatic phenotype is critical. Models sensitized with ovalbumin (OVA) or house dust mite (HDM) allergen may yield different results compared to non-allergic models induced by lipopolysaccharide (LPS) and interferon-gamma (IFNγ).[1][2] Ensure the induction protocol is consistent and robust.
-
Drug Formulation and Administration: Inconsistent formulation or administration can lead to variable drug exposure.
-
Oral Gavage: For oral gavage, this compound has been formulated in 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol.[3] Ensure the suspension is homogenous.
-
Oral Administration in Food: Mixing with peanut butter has been used for longer-term studies to avoid stress from repeated gavage.[3] Ensure complete consumption of the medicated food.
-
Nebulization: For inhalation studies, the pH of the this compound solution should be adjusted to 7.2. The efficiency of nebulization and aerosol delivery to the lungs can also be a source of variability.
-
-
Metabolism: this compound undergoes Phase II metabolism, primarily forming glucuronide and taurine (B1682933) conjugates. The metabolic rate can vary between animals and may influence the concentration of the active compound and its metabolites, some of which have weaker GABAA receptor affinity.
Q2: What is the mechanism of action of this compound, and how might this contribute to response variability?
A2: this compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. It targets GABA-A receptors on airway smooth muscle and immune cells, leading to bronchodilation and anti-inflammatory effects.
The signaling pathway is initiated by the binding of this compound to the GABA-A receptor, which enhances the effect of GABA, leading to an influx of chloride ions. This hyperpolarizes the cell membrane, which in airway smooth muscle cells promotes relaxation, and in immune cells like T-cells, it can modulate their activity and reduce the release of pro-inflammatory cytokines.
Variability can be introduced by differences in the expression levels of GABA-A receptor subunits in the lung tissue of different animal strains or as a result of the inflammatory state induced by the asthma model.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacodynamic and pharmacokinetic study of this compound and its (S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing racemization during MIDD0301 synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the synthesis of MIDD0301.
Frequently Asked Questions (FAQs)
Q1: What is the primary step in the this compound synthesis that is prone to racemization?
A1: The critical step susceptible to racemization is the formation of the seven-membered 1,4-diazepine ring under basic conditions.[1][2][3] The use of strong bases can lead to the loss of stereochemical integrity at the chiral center.
Q2: What is the recommended method to avoid racemization during the synthesis of this compound?
A2: To prevent racemization, it is recommended to use the N-carboxyanhydride (NCA) of D-alanine. This method allows the formation of the 1,4-diazepine ring under neutral conditions, which preserves the stereochemistry of the chiral center.[1][3] This improved synthesis route has been shown to yield this compound with an enantiomeric excess greater than 99.0%.
Q3: What are the general factors that can contribute to racemization in similar chemical syntheses?
A3: Several factors can promote racemization during the synthesis of chiral molecules, including:
-
Elevated temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Use of strong bases: Bases can deprotonate the chiral center, leading to a loss of stereochemistry.
-
Polar solvents: Polar solvents can stabilize the transition state for racemization.
-
Choice of coupling reagents: Certain peptide coupling reagents are more prone to causing racemization than others.
Q4: How can I determine the enantiomeric excess (e.e.) of my synthesized this compound?
A4: The enantiomeric excess of your final product can be determined using several analytical techniques, including:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method for separating and quantifying enantiomers.
-
Chiral Gas Chromatography (GC): This method is suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents can allow for the differentiation and quantification of enantiomers.
-
Polarimetry: This technique measures the optical rotation of the sample, which can be used to calculate the enantiomeric excess if the specific rotation of the pure enantiomer is known.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (<99%) in the Final this compound Product
This guide will help you troubleshoot and identify the potential sources of racemization in your synthesis.
DOT Script for Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Poor Resolution of Enantiomers in Chiral HPLC Analysis
This guide provides steps to optimize your chiral HPLC method for accurate determination of this compound's enantiomeric excess.
DOT Script for HPLC Troubleshooting:
Caption: Troubleshooting guide for chiral HPLC peak resolution.
Data Presentation
Table 1: Impact of Reaction Conditions on Racemization
| Parameter | Condition | Impact on Racemization | Recommendation | Reference |
| Base | Strong Base (e.g., Piperidine) | High risk of racemization | Avoid strong bases for diazepine ring formation. | |
| Triethylamine (B128534) (in NCA method) | Minimal racemization | Use as a neutralizer after NCA reaction. | ||
| Temperature | Elevated Temperature | Increased rate of racemization | Perform reactions at lower temperatures (e.g., -20°C). | |
| Room Temperature | Moderate risk | Lower temperature is preferred. | ||
| Coupling Method | Peptide Coupling Reagents | Varies depending on the reagent | Use N-carboxyanhydride (NCA) of D-alanine. |
Table 2: Comparison of Chiral Analysis Methods
| Method | Principle | Advantages | Disadvantages | Reference |
| Chiral HPLC | Differential interaction with a chiral stationary phase | High accuracy and reproducibility, suitable for a wide range of compounds. | Requires method development, can be expensive. | |
| Chiral GC | Separation on a chiral capillary column | High resolution, small sample size required. | Compound must be volatile and thermally stable. | |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct signals | Rapid analysis, no derivatization required. | Lower sensitivity, may require isolation of the product. | |
| Polarimetry | Measurement of optical rotation | Simple and fast. | Requires a pure sample, concentration and solvent dependent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the N-Carboxyanhydride (NCA) Method to Minimize Racemization
This protocol is adapted from the improved scale-up synthesis of this compound.
-
Activation of D-alanine N-carboxyanhydride: In an appropriate solvent, activate the D-alanine NCA in the presence of an acid.
-
Reaction with 2-amino-5-bromo-2'-fluorobenzophenone (B16372): Add the 2-amino-5-bromo-2'-fluorobenzophenone to the activated NCA solution.
-
Formation of the 1,4-diazepine ring: Neutralize the reaction mixture with triethylamine to facilitate the intramolecular cyclization and formation of the diazepine ring.
-
Generation of the imidazodiazepine: Perform a temperature-controlled slow addition of reagents at -20°C to form the imidazodiazepine intermediate.
-
Final Hydrolysis: Hydrolyze the intermediate to yield this compound.
-
Purification: Purify the final product by recrystallization to obtain this compound with high purity and enantiomeric excess.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general workflow for analyzing the enantiomeric purity of your synthesized this compound.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column known for separating similar chiral compounds.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Chiral columns may require longer equilibration times.
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram. The two enantiomers should appear as separate peaks.
-
Calculation of Enantiomeric Excess (e.e.):
-
Integrate the area of each enantiomer peak.
-
Calculate the percentage of each enantiomer.
-
Use the following formula to determine the e.e.: e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|
-
References
Navigating MIDD0301: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of MIDD0301. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during laboratory work.
Storage and Handling of this compound
Proper storage and handling of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[1] |
| -20°C | Long-term (months to years) | Ideal for maintaining long-term stability.[1] | |
| DMSO Stock Solution | -20°C | 1 month | Use within one month for optimal performance.[2] |
| -80°C | 6 months | Recommended for longer-term storage of stock solutions.[2] |
Handling Guidelines
-
Weighing and Aliquoting: When preparing solutions, it is best to allow the solid compound to equilibrate to room temperature before opening the vial to avoid condensation. For repeated use, it is advisable to aliquot the solid or stock solutions to minimize freeze-thaw cycles.
-
Light Sensitivity: Protect both solid this compound and its solutions from light.[1] Use amber vials or cover containers with aluminum foil.
-
Shipping and Transportation: this compound is stable for several weeks during standard shipping conditions.
Experimental Protocols
Detailed methodologies are crucial for successful experimentation. Below are protocols for preparing this compound for both in vitro and in vivo studies.
Preparation of Stock Solutions
For most in vitro experiments, a stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Protocol: To prepare a 10 mM stock solution, dissolve 4.14 mg of this compound (MW: 414.23 g/mol ) in 1 mL of DMSO. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
Formulations for In Vivo Administration
This compound can be administered orally through gavage or by formulating it in a palatable vehicle.
-
Oral Gavage Formulation:
-
Prepare a vehicle solution of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol in sterile water.
-
Suspend the desired amount of this compound in the vehicle to achieve the target concentration.
-
Administer 0.2 mL of the suspension per mouse via oral gavage.
-
-
In-Vivo Dissolution Protocols for a Clear Solution:
-
Protocol 1: Add solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This can achieve a solubility of 2.5 mg/mL with the aid of ultrasonic treatment. It is advised to use this protocol for dosing periods not exceeding half a month.
-
Protocol 2: Add solvents in the following order: 10% DMSO and 90% (20% SBE-β-CD in Saline). This can achieve a solubility of 2.5 mg/mL with ultrasonic treatment.
-
Protocol 3: Add solvents in the following order: 10% DMSO and 90% Corn Oil. This can achieve a solubility of 2.5 mg/mL with ultrasonic treatment.
-
Troubleshooting and FAQs
This section addresses common questions and issues that may be encountered during experiments with this compound.
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur, especially with aqueous dilutions. If you observe this during the preparation of a stock solution in DMSO, gentle heating and/or sonication can help to fully dissolve the compound. For in vivo formulations, ensure thorough mixing and consider the solubility limits in your chosen vehicle. The provided in-vivo dissolution protocols can help achieve a clear solution.
Q2: I am seeing inconsistent results between experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to the handling of this compound:
-
Stock Solution Stability: Ensure that your stock solutions are stored correctly and used within the recommended time frame (1 month at -20°C or 6 months at -80°C for DMSO stocks).
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions by preparing single-use aliquots.
-
Purity: The purity of the synthesized this compound should be greater than 98%, as confirmed by HPLC.
Q3: What is the mechanism of action of this compound?
A3: this compound is a positive allosteric modulator of the GABAA receptor. It targets GABAA receptors on airway smooth muscle and inflammatory cells, which leads to bronchodilation and anti-inflammatory effects.
Q4: Is this compound expected to have central nervous system (CNS) side effects?
A4: this compound is designed to have limited penetration of the blood-brain barrier. Studies have shown very low levels of this compound in the brain after oral administration, and no significant CNS effects were observed in sensorimotor studies in mice even at high doses.
Visualizing Experimental Processes and Pathways
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: A typical in vivo experimental workflow for this compound.
References
Technical Support Center: Enhancing the Oral Bioavailability of MIDD0301
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the oral bioavailability of the asthma drug candidate, MIDD0301.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation in a question-and-answer format.
Q1: After oral administration of this compound in a simple suspension, I'm observing very low and variable plasma concentrations in my animal model. What are the likely causes and how can I troubleshoot this?
A1: Low and variable plasma concentrations of this compound are likely due to its poor aqueous solubility and potential first-pass metabolism. Here are some steps to troubleshoot this issue:
-
Improve Solubilization: this compound is a lipophilic compound. Ensure your formulation is adequate to solubilize the drug in the gastrointestinal tract.
-
Vehicle Selection: Simple aqueous suspensions are often insufficient. Consider using co-solvents or vehicles designed for poorly soluble drugs. For instance, a formulation of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol has been used for oral gavage of this compound.[1][2]
-
Particle Size Reduction: The dissolution rate of a drug is proportional to its surface area. Reducing the particle size through techniques like micronization or nanomilling can significantly improve dissolution and subsequent absorption.
-
-
Assess First-Pass Metabolism: this compound undergoes Phase II metabolism, primarily glucuronidation, which can significantly reduce the amount of active drug reaching systemic circulation.[3][4][5]
-
In Vitro Metabolism Assays: Conduct experiments using liver microsomes to quantify the extent of glucuronidation. This compound is reported to be stable in the presence of liver and kidney microsomes for at least two hours in the absence of conjugating cofactors, but in their presence, it is converted to its glucuronide and glucoside forms.
-
-
Enhance Permeability: While this compound's permeability is not explicitly described as a major issue, ensuring it can effectively cross the intestinal epithelium is crucial. The use of certain excipients can enhance permeability.
Q2: My in vitro dissolution studies show a good release profile, but this is not translating to good in vivo bioavailability. What could be the disconnect?
A2: This is a common challenge in drug development. The discrepancy often arises from in vivo factors not captured by in vitro dissolution tests.
-
Gastrointestinal Tract Stability: Assess the stability of this compound in simulated gastric and intestinal fluids to ensure it is not degrading before it has a chance to be absorbed.
-
Metabolism in the Gut Wall: The intestines also contain drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze glucuronidation. This pre-systemic metabolism in the gut wall can reduce bioavailability.
-
Food Effects: The presence of food can alter the absorption of benzodiazepines. For some, administration with food, particularly high-fat meals, can increase absorption, while for others it can delay it. Consider conducting food-effect studies in your animal models.
Q3: I am considering using a UGT inhibitor to co-administer with this compound to improve its bioavailability. What should I consider?
A3: Co-administration of a UGT inhibitor is a known strategy to increase the bioavailability of drugs that undergo extensive glucuronidation. However, there are several important considerations:
-
Specificity of the Inhibitor: Use an inhibitor that is as specific as possible to the UGT isoforms responsible for this compound metabolism to minimize off-target effects.
-
Potential for Drug-Drug Interactions: Inhibition of UGTs can affect the metabolism of other endogenous and exogenous compounds, potentially leading to toxicity.
-
Regulatory Hurdles: The use of a non-therapeutic agent to boost the bioavailability of a drug can create a more complex regulatory path.
-
Alternative Strategies: Before resorting to metabolic inhibitors, exhaust formulation-based strategies such as lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) or amorphous solid dispersions. These can protect the drug from metabolism and enhance absorption.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound after oral administration?
A1: After oral administration, this compound does not undergo Phase I metabolism. Its primary metabolic pathway is Phase II conjugation, with glucuronidation being the main route, leading to the formation of this compound glucuronide. Less conjugation is observed following oral administration compared to intravenous (IV) or intraperitoneal (IP) routes.
Q2: What are the known pharmacokinetic parameters of this compound in preclinical models?
A2: Pharmacokinetic studies in mice have provided the following data:
| Parameter | Value | Administration Route | Dose | Reference |
| AUC (Serum) | 84.0 µM/h | Oral | 25 mg/kg | |
| t1/2 (Serum) | 13.9 h | Oral | 25 mg/kg | |
| t1/2 (Blood and Lung) | 4-6 h | Oral and IP | Not Specified | |
| t1/2 (Blood and Lung) | 1-2 h | IV | Not Specified | |
| tmax (Blood) | 20 min | Oral | 25 mg/kg | |
| Metabolites | This compound glucuronide (main), glucoside, taurine | Oral, IV, IP | Not Specified |
Q3: Are there any known formulation strategies that have been used for oral delivery of this compound?
A3: Yes, several formulations have been described in the literature for preclinical studies:
-
Suspension for Oral Gavage: A 2% solution of hydroxypropylmethylcellulose with 2.5% polyethylene glycol has been used.
-
Food-based Formulation: this compound has been mixed with peanut butter for oral administration in mice for longer-term studies.
Q4: Does this compound have any enantiomers with different oral bioavailability?
A4: Yes, the (S)-enantiomer of this compound, known as MIDD0301S, has been shown to have greater oral availability and higher blood concentrations compared to this compound (the R-enantiomer). The Cmax of MIDD0301S was found to be more than threefold higher than that of this compound.
Experimental Protocols
1. Preparation of this compound Suspension for Oral Gavage
-
Materials: this compound, polyethylene glycol (PEG), hydroxypropyl methylcellulose (B11928114) (HPMC), and purified water.
-
Procedure:
-
Prepare a 2% (w/v) aqueous solution of HPMC.
-
Suspend this compound in PEG.
-
Dilute the suspension with the 2% HPMC solution to achieve the final desired concentration of this compound. The final PEG concentration is typically 2.5%.
-
Ensure the suspension is homogenous before administration.
-
2. In Vivo Oral Administration via Gavage in Mice
-
Materials: Prepared this compound suspension, appropriate gauge gavage needles (e.g., 20G).
-
Procedure:
-
Accurately weigh the mouse to determine the correct volume of suspension to administer.
-
Gently restrain the mouse.
-
Insert the gavage needle orally into the esophagus, ensuring it does not enter the trachea.
-
Slowly dispense the desired volume of the this compound suspension. A typical volume is 0.2 ml.
-
Monitor the animal for any signs of distress post-administration.
-
3. In Vitro Metabolism Assay using Liver Microsomes
-
Materials: this compound, liver microsomes (e.g., human or mouse), UDPGA (uridine 5'-diphosphoglucuronic acid), alamethicin (B1591596), and an appropriate buffer system (e.g., phosphate (B84403) buffer).
-
Procedure:
-
Pre-incubate the liver microsomes with alamethicin (to permeabilize the microsomal membrane) in the buffer at 37°C.
-
Add this compound to the microsomal suspension and briefly pre-incubate.
-
Initiate the metabolic reaction by adding the cofactor, UDPGA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., up to 2 hours).
-
Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant for the presence of this compound and its metabolites using LC-MS/MS.
-
Visualizations
Caption: Metabolic pathway of orally administered this compound.
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Relationship between challenges and solutions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Formulation approaches for orally administered poorly soluble drugs. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide: MIDD0301 vs. Albuterol for Bronchoconstriction Reversal
For Immediate Release
This guide provides a comprehensive comparison of the novel asthma therapeutic candidate, MIDD0301, and the widely used bronchodilator, albuterol, in reducing bronchoconstriction. The data presented is derived from preclinical studies in murine models of asthma, offering valuable insights for researchers, scientists, and drug development professionals in the respiratory field.
Executive Summary
This compound, a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors in the lung, has demonstrated comparable or superior efficacy in reducing airway hyperresponsiveness when compared to the β2-adrenergic receptor agonist, albuterol. In various murine asthma models, nebulized this compound has shown potent bronchodilatory effects, both in prophylactic and rescue applications. Notably, this compound exhibits a greater potency than albuterol in certain models and maintains its effectiveness in steroid-resistant scenarios.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and albuterol in reducing methacholine-induced bronchoconstriction.
Table 1: Prophylactic Efficacy in Ovalbumin (OVA)-Sensitized Murine Model
| Treatment Group | Dose | Mean Specific Airway Resistance (sRaw in cmH₂O·s) at 5th Methacholine (B1211447) Challenge | Statistical Significance (p-value vs. Vehicle) |
| Vehicle | - | ~2.4 | - |
| This compound | 3 mg/kg | ~1.8 | < 0.01 |
| Albuterol | 7.2 mg/kg | ~2.0 | < 0.05 |
Data extracted from studies in OVA-sensitized C57BL/6J-129S6 hybrid mice. sRaw was measured using whole-body plethysmography.[1]
Table 2: Efficacy in a Normal Murine Model
| Treatment Group | Dose | Outcome in Reducing sRaw at 5th Methacholine Challenge |
| This compound | 1 mg/kg | Similarly effective to Albuterol |
| Albuterol | 7.2 mg/kg | Similarly effective to this compound |
This data highlights the greater potency of this compound compared to albuterol in reducing methacholine-induced airway constriction in normal, spontaneously breathing mice without lung inflammation.[1][2]
Table 3: Rescue Efficacy in Reversing Bronchospasm
| Treatment Group | Dose | Efficacy in Reversing Methacholine-Induced Bronchospasm | Onset of Action |
| This compound | 7.2 mg/kg | Comparable to Albuterol | Within 3 minutes |
| Albuterol | 7.2 mg/kg | Comparable to this compound | Within 3 minutes |
This study demonstrated that nebulized this compound is as effective as albuterol in reversing an existing bronchospasm.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Ovalbumin (OVA)-Induced Allergic Asthma Model
-
Sensitization: Female C57BL/6J-129S6 hybrid mice are sensitized by intranasal administration of 1 mg/kg ovalbumin for five consecutive days.[1]
-
Drug Administration (Prophylactic): Prior to bronchoconstriction assessment, mice are treated with a single nebulized dose of either vehicle, this compound (3 mg/kg), or albuterol (7.2 mg/kg).
-
Bronchoconstriction Challenge: Airway hyperresponsiveness is induced by challenging the mice with nebulized methacholine.
-
Measurement of Airway Resistance: Specific airway resistance (sRaw) is measured using a whole-body plethysmograph (e.g., Buxco). The measurement is typically taken after multiple methacholine challenges to assess the sustained effect of the prophylactic treatment.
House Dust Mite (HDM)-Induced Allergic Asthma Model
-
Sensitization: Male C57BL/6J mice are sensitized through daily intranasal challenge with house dust mite (HDM) extract for a period of three weeks.
-
Drug Administration: A single nebulized dose of vehicle or this compound is administered to the sensitized mice.
-
Bronchoconstriction Challenge: Similar to the OVA model, bronchoconstriction is induced using nebulized methacholine.
-
Measurement of Airway Resistance: In this model, airway resistance (Rn) is measured using a forced oscillation technique (e.g., flexiVent).
Methacholine Challenge and Airway Resistance Measurement
-
Acclimatization: Mice are placed in the measurement chamber (whole-body plethysmograph or connected to a forced oscillation system) and allowed to acclimatize.
-
Baseline Measurement: Baseline airway resistance is recorded.
-
Methacholine Nebulization: A nebulized solution of methacholine is delivered to the animal.
-
Post-Challenge Measurement: Airway resistance is recorded for a defined period following the methacholine challenge. This process can be repeated with increasing concentrations of methacholine to generate a dose-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Airway Smooth Muscle Relaxation
Caption: this compound enhances GABA-A receptor function, leading to airway relaxation.
Signaling Pathway of Albuterol in Airway Smooth Muscle Relaxation
Caption: Albuterol stimulates the β2-adrenergic pathway to induce bronchodilation.
Experimental Workflow for Comparing this compound and Albuterol
Caption: Workflow for evaluating this compound and albuterol efficacy in murine models.
References
Comparative analysis of MIDD0301 and fluticasone in steroid-resistant asthma
A new therapeutic avenue is emerging for patients with steroid-resistant asthma, a challenging form of the disease that does not respond to conventional corticosteroid treatments. The novel investigational drug, MIDD0301, a positive allosteric modulator of the GABA-A receptor, has shown promise in preclinical studies, positioning it as a potential alternative to high-dose inhaled corticosteroids like fluticasone (B1203827). This guide provides a comparative analysis of this compound and fluticasone, focusing on their performance in steroid-resistant asthma models, supported by experimental data and detailed methodologies.
Steroid-resistant asthma is a significant clinical challenge, often associated with poor symptom control and increased healthcare utilization. The ineffectiveness of corticosteroids in these patients is linked to various underlying mechanisms, including alterations in glucocorticoid receptor (GR) signaling and the activation of steroid-insensitive inflammatory pathways. This has spurred the development of novel non-steroidal anti-inflammatory therapies.
This compound represents a first-in-class approach, targeting the gamma-aminobutyric acid type A (GABA-A) receptors present on airway smooth muscle and inflammatory cells.[1] This mechanism is distinct from that of fluticasone, a potent synthetic corticosteroid that acts by binding to the glucocorticoid receptor to suppress inflammation.[2] Preclinical evidence suggests that this compound may overcome the limitations of corticosteroids in steroid-resistant settings.
Performance in Steroid-Resistant Asthma Models: A Quantitative Comparison
A key preclinical study directly compared the efficacy of nebulized this compound and fluticasone in a mouse model of steroid-resistant asthma induced by lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). This model mimics the neutrophilic airway inflammation often seen in steroid-resistant patients.
| Treatment Group | Airway Hyperresponsiveness (AHR) | Airway Inflammation (Neutrophils) | Reference |
| Vehicle | Significantly Increased | Markedly Increased | Zahn et al., 2020 |
| Dexamethasone (oral) | Ineffective in reducing AHR | No significant reduction | Zahn et al., 2020 |
| This compound (nebulized) | Comparable reduction to fluticasone | Comparable reduction to fluticasone | Zahn et al., 2020 |
| Fluticasone (nebulized) | Effective in reducing AHR | Effective in reducing inflammation | Zahn et al., 2020 |
Table 1: Comparative efficacy of this compound and fluticasone in a murine model of steroid-resistant asthma. While exact quantitative data from a direct head-to-head published table is not available, the study by Zahn et al. (2020) reported comparable efficacy between nebulized this compound and nebulized fluticasone in reducing airway hyperresponsiveness and inflammation in this model.
Mechanisms of Action: Two Distinct Pathways to Taming Airway Inflammation
The differential efficacy of this compound and fluticasone in steroid-resistant asthma stems from their fundamentally different mechanisms of action.
This compound: Targeting the GABA-A Receptor
This compound acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels. In the airways, these receptors are found on both smooth muscle cells and various immune cells.
References
A Preclinical Showdown: MIDD0301 Versus Montelukast in the Fight Against Allergic Asthma
For researchers, scientists, and drug development professionals, the quest for novel, more effective treatments for allergic asthma is a continuous endeavor. This guide provides an objective, data-driven comparison of a first-in-class investigational drug, MIDD0301, and the established leukotriene receptor antagonist, montelukast (B128269). The following analysis is based on preclinical data from murine models of allergic asthma.
At a Glance: Key Performance Indicators
| Feature | This compound | Montelukast |
| Primary Mechanism | Positive Allosteric Modulator of GABA-A Receptor | Cysteinyl Leukotriene Receptor 1 (CysLT1) Antagonist |
| Airway Hyperresponsiveness | Significant reduction, comparable to montelukast[1] | Significant reduction[1] |
| Airway Inflammation | Reduces eosinophils, macrophages, and CD4+ T-cells[2] | Reduces eosinophils and other inflammatory cells |
| Cytokine Modulation | Decreases pro-inflammatory cytokines (IL-4, IL-17, TNFα)[2] | Can decrease pro-inflammatory cytokines (e.g., IL-5, TNFα) |
| Administration Route (Preclinical) | Oral & Nebulized[1] | Oral |
Mechanism of Action: Two Distinct Approaches to Taming Airway Inflammation
This compound and montelukast employ fundamentally different strategies to combat the underlying pathophysiology of allergic asthma.
This compound , an investigational drug, acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. GABA-A receptors, traditionally known for their role in the central nervous system, are also expressed on airway smooth muscle and various immune cells. By enhancing the activity of these receptors, this compound is believed to induce bronchodilation and exert anti-inflammatory effects directly within the lungs.
Montelukast , a well-established oral medication for asthma, functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). Cysteinyl leukotrienes are potent inflammatory mediators released by mast cells and eosinophils. By blocking their action, montelukast effectively reduces bronchoconstriction, airway edema, and mucus secretion.
Head-to-Head: Performance in Preclinical Models
Direct comparative studies in murine models of allergic asthma provide valuable insights into the relative efficacy of this compound and montelukast.
Airway Hyperresponsiveness (AHR)
A key feature of asthma is airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli. In an ovalbumin-sensitized mouse model, both oral this compound and oral montelukast demonstrated a significant reduction in AHR when challenged with methacholine.
| Treatment Group | Dosage | Route | Outcome on AHR |
| Vehicle | - | Oral | No significant change |
| This compound | 50 mg/kg (twice daily) | Oral | Significant reduction |
| Montelukast | 20 mg/kg (once daily) | Oral | Significant reduction |
Table 1: Comparison of the Effect of this compound and Montelukast on Airway Hyperresponsiveness in an Ovalbumin-Sensitized Mouse Model.
The study by Zahn et al. (2020) reported that the reduction in specific airway resistance (sRaw) was "similar" for both treatments, suggesting comparable efficacy in mitigating AHR in this preclinical model.
Airway Inflammation
Allergic asthma is characterized by the infiltration of inflammatory cells into the airways. Preclinical studies have evaluated the impact of both this compound and montelukast on this crucial aspect of the disease.
This compound has been shown to significantly reduce the influx of key inflammatory cells into the bronchoalveolar lavage fluid (BALF) of ovalbumin-sensitized mice.
| Inflammatory Cell | Effect of this compound (100 mg/kg, oral) |
| Eosinophils | Significant Reduction |
| Macrophages | Significant Reduction |
| CD4+ T-cells | Significant Reduction (at 20 mg/kg) |
Table 2: Effect of Oral this compound on Inflammatory Cell Infiltration in a Murine Asthma Model.
Montelukast has also demonstrated a consistent ability to reduce eosinophilic inflammation in the airways in various preclinical models of allergic asthma.
| Inflammatory Cell | Effect of Montelukast (oral) |
| Eosinophils | Significant Reduction |
| Neutrophils | Variable effects reported |
| Lymphocytes | Variable effects reported |
Table 3: General Effects of Oral Montelukast on Inflammatory Cell Infiltration in Murine Asthma Models.
Cytokine Profile Modulation
The inflammatory cascade in allergic asthma is orchestrated by a complex network of cytokines. Both this compound and montelukast have been shown to modulate the expression of these signaling molecules.
This compound treatment in asthmatic mice led to a significant reduction in the levels of pro-inflammatory Th2 and Th17 cytokines in lung homogenates.
| Cytokine | Effect of this compound |
| IL-4 | Significant Reduction |
| IL-17 | Significant Reduction |
| TNFα | Significant Reduction |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Levels in a Murine Asthma Model.
Montelukast has also been shown to impact cytokine levels, with studies reporting reductions in key inflammatory mediators such as IL-5 and TNF-α.
Experimental Protocols
The following provides a summary of the methodologies employed in the key preclinical studies cited.
Ovalbumin-Induced Allergic Asthma Model and AHR Measurement
References
- 1. The effects of montelukast on tissue inflammatory and bone marrow responses in murine experimental allergic rhinitis: interaction with interleukin-5 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunotoxicity of MIDD0301 and Prednisone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunotoxic profiles of the novel asthma drug candidate, MIDD0301, and the widely used corticosteroid, prednisone (B1679067). The information presented is supported by experimental data from preclinical studies, offering insights into the distinct immunological effects of these two compounds.
Executive Summary
This compound, a novel orally available asthma drug candidate, demonstrates a significantly safer immunotoxicity profile compared to prednisone.[1][2][3] Preclinical studies indicate that this compound effectively reduces airway inflammation without inducing the systemic immune suppression commonly associated with prednisone.[1][2] While prednisone shows broad immunosuppressive effects, leading to weight loss, reduced lymphoid organ weight, and decreased lymphocyte counts, this compound does not produce these adverse effects at therapeutically relevant doses. This suggests that this compound offers a more targeted approach to treating inflammatory conditions like asthma, potentially avoiding the systemic side effects of corticosteroids.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from a 28-day repeat-dose immunotoxicity study in mice, comparing the effects of this compound and prednisone.
Table 1: General Toxicity and Body Weight
| Treatment Group | Dosage | Change in Body Weight |
| Vehicle (Peanut Butter) | - | No significant change |
| This compound | 100 mg/kg (twice daily) | No significant change |
| Prednisone | 5 mg/kg (daily) | Weight loss |
Table 2: Effects on Lymphoid Organs
| Treatment Group | Spleen Weight | Thymus Weight | Spleen Histology |
| This compound | Unchanged | Unchanged | No morphological changes |
| Prednisone | Significantly reduced | Significantly reduced | Morphological changes induced |
Table 3: Effects on Circulating Immune Cells and Humoral Immunity
| Treatment Group | Circulating Lymphocytes, Monocytes, Granulocytes | T-Cell Dependent Antibody Response (IgG to DNP-KLH) |
| This compound | Unchanged | Not altered |
| Prednisone | Reduced lymphocyte numbers | Not specified in the provided results |
Experimental Protocols
The data presented above was generated from a 28-day repeat-dose immunotoxicity study following ICH S8 guidelines.
1. Animal Model and Dosing:
-
Species: Swiss Webster mice (male and female, 8 weeks of age).
-
This compound Administration: 100 mg/kg mixed in peanut butter, administered orally twice a day for 28 days.
-
Prednisone Administration: 5 mg/kg administered daily for 28 days.
-
Control Group: Received peanut butter vehicle.
-
General Health Monitoring: Animal weight was monitored throughout the study.
2. Organ and Histological Analysis:
-
At the end of the 28-day treatment period, spleen and thymus were excised and weighed.
-
Histological analysis of the spleen and thymus was performed to assess for any morphological changes.
-
The number of Peyer's patches in the small intestine was also evaluated.
3. Hematology:
-
Blood samples were collected after the 28-day treatment for differential white blood cell counts to determine the numbers of circulating lymphocytes, monocytes, and granulocytes.
4. T-Cell Dependent Antibody Response (TDAR) Assay:
-
To assess humoral immune function, mice were immunized with dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH).
-
IgG antibody responses to dinitrophenol were measured to determine the effect of the treatments on the T-cell dependent humoral immune response.
Mechanism of Action and Signaling Pathways
The distinct immunotoxicity profiles of this compound and prednisone stem from their different mechanisms of action.
This compound: This compound is a positive allosteric modulator of gamma-aminobutyric acid type A (GABA-A) receptors. These receptors are present on various immune cells, including T cells. By targeting GABA-A receptors on these cells, this compound can modulate their activity and reduce inflammation locally in the lungs without causing widespread immune suppression.
Prednisone: As a synthetic glucocorticoid, prednisone exerts its effects by binding to glucocorticoid receptors (GR) present in the cytoplasm of nearly all cells. The prednisone-GR complex translocates to the nucleus and alters the transcription of a wide range of genes. This leads to the suppression of pro-inflammatory genes (inhibiting NF-κB and AP-1) and the promotion of anti-inflammatory genes. This broad mechanism of action results in systemic immunosuppression.
Caption: this compound Signaling Pathway.
Caption: Prednisone Signaling Pathway.
Caption: Immunotoxicity Study Workflow.
References
- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Safety Profile Analysis: MIDD0301 Poised as a Novel, Safer Alternative in Asthma Therapy
For Immediate Release
Milwaukee, WI – December 1, 2025 – In the relentless pursuit of safer and more effective asthma treatments, the novel investigational drug MIDD0301 is demonstrating a promising safety profile that distinguishes it from currently prescribed asthma medications. Preclinical data suggest that this compound, a first-in-class gamma-aminobutyric acid type A (GABAa) receptor modulator, may offer a significant reduction in the systemic side effects commonly associated with beta-agonists, inhaled corticosteroids, and leukotriene modifiers. This comparison guide provides a detailed analysis of the safety data for this compound against these established therapies, offering valuable insights for researchers, scientists, and drug development professionals.
This compound's unique mechanism of action, targeting GABAa receptors in the lungs, presents a paradigm shift in asthma management.[1][2] This approach appears to circumvent the pathways that lead to the well-documented adverse effects of existing drugs, such as systemic immune suppression, cardiovascular issues, and neuropsychiatric disturbances.
Unveiling a Superior Safety Profile: this compound in Preclinical Trials
Preclinical investigations, primarily in murine models, have consistently highlighted the favorable safety of this compound. A comprehensive 28-day repeat-dose immunotoxicity study in mice revealed no signs of general toxicity, as determined by animal weight, organ weight, or hematology.[1] Crucially, and in stark contrast to corticosteroids, this compound did not induce systemic immune suppression.[1][3] Circulating numbers of key immune cells, including lymphocytes, monocytes, and granulocytes, remained unchanged with this compound treatment. Furthermore, the drug did not impact the humoral immune response, indicating that the body's ability to fight off infections is not compromised.
A key concern with many asthma medications is the potential for central nervous system (CNS) side effects. High-dose administration of this compound in mice, up to 1000 mg/kg, did not result in any observable adverse sensorimotor or respiratory depression effects. This is attributed to its limited penetration of the blood-brain barrier. Cardiovascular safety studies have also shown no adverse effects following high-dose administration.
A Tabular Comparison: this compound vs. Standard Asthma Therapies
To facilitate a clear and objective comparison, the following tables summarize the known safety profiles of this compound and existing classes of asthma drugs based on available preclinical and clinical data.
| Safety Parameter | This compound (Preclinical Data) | Beta-Agonists (e.g., Albuterol, Salmeterol) | Inhaled Corticosteroids (e.g., Fluticasone) | Leukotriene Modifiers (e.g., Montelukast) |
| Systemic Immune Suppression | No evidence of systemic immune suppression observed in preclinical studies. | Not a primary side effect. | Can cause systemic side effects with long-term, high-dose use, including immunosuppression. | Generally not associated with immune suppression. |
| Cardiovascular Effects | No adverse cardiovascular effects observed in preclinical studies. | Increased heart rate, palpitations, and in some cases, arrhythmia, especially with short-acting beta-agonists. | High doses may be associated with major adverse cardiac events and arrhythmia. | Heart palpitations have been reported as a severe side effect. |
| Central Nervous System (CNS) Effects | No adverse CNS effects observed, even at high doses, due to limited blood-brain barrier penetration. | Tremors, nervousness, anxiety, and dizziness are common side effects. | Generally minimal CNS effects with inhaled route, but systemic absorption can lead to mood changes. | Neuropsychiatric events, including depression, aggression, and suicidal thoughts, have been reported. |
| Local Side Effects | Not yet determined in humans. | Throat irritation. | Oral thrush (candidiasis), dysphonia (hoarseness). | Generally well-tolerated orally. |
| Other Notable Side Effects | None identified in preclinical studies. | Muscle cramps. | Decreased bone mineral density, skin thinning, and cataracts with long-term, high-dose use. | Liver damage is a potential risk with some leukotriene modifiers. Flu-like symptoms, headache, and gastrointestinal issues are common. |
Visualizing the Pathways to Safety and Side Effects
To better understand the mechanisms underlying the safety profiles of these drugs, the following diagrams illustrate their respective signaling pathways and a representative experimental workflow for safety assessment.
Caption: Mechanism of action of this compound.
Caption: Signaling pathway of beta-agonists.
Caption: Signaling pathway of inhaled corticosteroids.
Caption: Signaling pathway of leukotriene modifiers.
Experimental Protocols: A Foundation for Safety Validation
The safety assessment of this compound and comparator drugs relies on a battery of standardized preclinical studies designed to identify potential toxicities. The following outlines the general methodologies for key experiments.
28-Day Repeat-Dose Inhalation/Oral Toxicity Study
-
Objective: To evaluate the potential toxicity of a substance following repeated administration over 28 days.
-
Species: Typically conducted in a rodent species (e.g., rats) and a non-rodent species.
-
Procedure:
-
Animals are divided into multiple groups, including a control group and at least three dose groups (low, medium, and high).
-
The test substance is administered daily for 28 days via the intended clinical route (e.g., inhalation or oral gavage).
-
Daily clinical observations are made for signs of toxicity. Body weight and food consumption are monitored regularly.
-
At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and selected organs are weighed and examined macroscopically and microscopically for any pathological changes.
-
A satellite group may be included to assess the reversibility of any observed toxic effects.
-
Safety Pharmacology Core Battery
As per ICH S7A guidelines, a core battery of studies is conducted to assess the effects of a drug candidate on major physiological systems.
-
Central Nervous System (CNS) Assessment:
-
Objective: To evaluate the effects on behavior, motor activity, coordination, and body temperature.
-
Procedure: A functional observational battery (FOB) or a modified Irwin screen is typically used in rodents. This involves systematic observation of the animals for any changes in gait, posture, reflexes, and general behavior after drug administration.
-
-
Cardiovascular System Assessment:
-
Objective: To assess the effects on heart rate, blood pressure, and cardiac electrical activity (ECG).
-
Procedure: In vivo studies are often conducted in conscious, telemetered animals (e.g., dogs or non-human primates) to allow for continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia.
-
-
Respiratory System Assessment:
-
Objective: To evaluate the effects on respiratory rate and function.
-
Procedure: Whole-body plethysmography is a common method used in conscious rodents to measure respiratory parameters.
-
Immunotoxicity Assessment
-
Objective: To determine the potential for a drug to cause immunosuppression or immunostimulation.
-
Procedure:
-
A tiered approach is often used, starting with an evaluation of standard toxicology study parameters that can indicate immunotoxicity (e.g., changes in lymphoid organ weights, alterations in white blood cell counts).
-
If concerns arise, more specific functional assays are conducted, such as the T-cell dependent antibody response (TDAR) assay, which assesses the ability of the immune system to mount a response to a specific antigen.
-
Conclusion: A Promising Horizon for Asthma Patients
The preclinical safety data for this compound presents a compelling case for its continued development as a novel asthma therapeutic. Its targeted mechanism of action in the lungs, coupled with a lack of systemic immune suppression and CNS side effects in animal models, positions it as a potentially safer alternative to existing asthma medications. While clinical trials in humans are necessary to confirm these promising findings, the current body of evidence offers significant hope for a future where asthma can be managed effectively with minimal safety concerns. The detailed comparison and experimental protocols provided in this guide are intended to support the scientific community in the ongoing evaluation and development of this and other innovative respiratory therapies.
References
Comparative pharmacokinetics of MIDD0301 and its (S) enantiomer
A Comprehensive Comparison of the Pharmacokinetics of MIDD0301 and its (S)-enantiomer
Introduction
This compound is a novel drug candidate under development for the treatment of asthma. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, which is expressed on airway smooth muscle and inflammatory cells.[1] The molecule possesses a chiral center, with the (R)-enantiomer being designated as this compound. This guide provides a detailed comparative analysis of the pharmacokinetic properties of this compound and its corresponding (S)-enantiomer, MIDD0301S. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a comprehensive understanding of these two compounds.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound and its (S)-enantiomer, MIDD0301S.
| Parameter | This compound ((R)-enantiomer) | MIDD0301S ((S)-enantiomer) | Reference |
| GABA-A Receptor Affinity (IC50) | 26.3 nM | 25.1 nM | [2] |
| Parameter | This compound ((R)-enantiomer) | MIDD0301S ((S)-enantiomer) | Reference |
| Maximum Blood Concentration (Cmax) | Lower than MIDD0301S (more than threefold lower) | Higher than this compound (more than threefold higher) | [2] |
| Time to Cmax (Tmax) | 20 minutes | 20 minutes | [2] |
| Metabolism | Undergoes glucuronidation and forms a taurine (B1682933) adduct. Also forms a glucoside in the presence of kidney microsomes. | Undergoes glucuronidation but does not form a glucose adduct. | [2] |
| Oral Availability | Lower than MIDD0301S | Greater than this compound | |
| Phase I Metabolism | Not observed | Not observed | |
| Major Metabolite | Glucuronide | Glucuronide |
Experimental Protocols
Pharmacokinetic Analysis in Mice
A pharmacokinetic study was conducted in Swiss Webster mice to determine the blood concentrations of this compound and MIDD0301S over time.
-
Animal Model: Swiss Webster mice were used for the study.
-
Dosing: A single oral dose of 100 mg/kg of either this compound or MIDD0301S was administered to the mice.
-
Sample Collection: Blood samples were collected at various time points following administration.
-
Analysis: The concentrations of this compound and MIDD0301S in the blood samples were quantified using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The resulting concentration-time data was fitted to a two-compartment pharmacokinetic model to calculate key parameters such as elimination half-life.
In Vitro Metabolism Studies
-
Microsomal Stability Assay: The metabolic stability of this compound and MIDD0301S was assessed using mouse liver S9 fractions. The rate of glucuronidation was determined for both enantiomers.
-
Glucosidation Assay: The formation of glucose adducts was investigated using mouse kidney S9 fractions.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the GABA-A receptor, the molecular target of this compound.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in the experimental workflow for the comparative pharmacokinetic study.
Caption: Workflow for the in vivo pharmacokinetic analysis.
Conclusion
References
A Comparative Analysis of the Bronchodilator Potency of MIDD0301 and Salmeterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bronchodilator potency of the novel asthma drug candidate MIDD0301 and the established long-acting β2-agonist (LABA) salmeterol (B1361061). The information is compiled from preclinical studies to assist in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound is an investigational drug that induces bronchodilation through a novel mechanism of action: positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1][2] This contrasts with salmeterol, a widely prescribed LABA that acts by stimulating β2-adrenergic receptors.[3][4] Preclinical data suggests that this compound possesses significant bronchodilator and anti-inflammatory properties. While direct comparative studies using clinically relevant inhaled routes for both compounds are limited, available data from oral administration studies in murine models of asthma, and comparisons of nebulized this compound with the short-acting β2-agonist albuterol, provide valuable insights into its relative potency.
Data Presentation
Table 1: In Vivo Bronchodilator Potency in a Murine Model of Airway Hyperresponsiveness (Oral Administration)
| Compound | Dose (Oral, b.i.d. for 5 days) | Effect on Airway Hyperresponsiveness (AHR) | Data Source |
| This compound | 50 mg/kg | Significant reduction in AHR at 12.5 mg/mL methacholine (B1211447) challenge | [5] |
| This compound | 100 mg/kg | Significant reduction in AHR at 12.5 mg/mL methacholine challenge | |
| Salmeterol | 1 mg/kg | No significant effect on AHR |
Note: Salmeterol is clinically administered via inhalation; oral administration is not a standard therapeutic route and may not be directly comparable.
Table 2: Comparative Efficacy of Nebulized this compound and Albuterol in a Murine Model of Airway Hyperresponsiveness
| Compound | Dose (Nebulized) | Effect on Specific Airway Resistance (sRaw) | Data Source |
| This compound | 1 mg/kg | Similarly effective to 7.2 mg/kg albuterol in reducing sRaw during the fifth methacholine challenge in normal mice. | |
| This compound | 3 mg/kg | More effective than 7.2 mg/kg albuterol at the fourth and fifth methacholine challenges in normal mice. | |
| Albuterol | 7.2 mg/kg | Effective in reducing sRaw. |
Note: This table provides an indirect comparison to a short-acting β2-agonist, suggesting this compound has potent bronchodilator effects.
Signaling Pathways
The mechanisms by which this compound and salmeterol induce bronchodilation are distinct, targeting different receptor systems in airway smooth muscle cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and salmeterol.
In Vivo Airway Hyperresponsiveness in a Murine Model
This protocol is used to assess the ability of a compound to reduce airway constriction in a live animal model of asthma.
Detailed Steps:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Sensitization and Challenge: Mice are sensitized to an allergen, typically ovalbumin (OVA), via intraperitoneal injections. Subsequently, they are challenged with nebulized OVA to induce an asthmatic phenotype, including airway hyperresponsiveness.
-
Drug Administration: this compound or salmeterol is administered to the mice. In the cited study, oral gavage was used for both drugs. For nebulized studies, the drug is delivered as an aerosol.
-
Airway Responsiveness Measurement: Airway responsiveness is measured using a whole-body plethysmograph. This non-invasive technique records respiratory parameters.
-
Methacholine Challenge: Mice are exposed to increasing concentrations of nebulized methacholine, a bronchoconstricting agent, to induce airway narrowing.
-
Data Acquisition: Key parameters such as specific airway resistance (sRaw) or enhanced pause (Penh) are recorded at each methacholine concentration.
-
Data Analysis: The dose-response curves to methacholine are plotted for treated and vehicle control groups to determine the effect of the drug on airway hyperresponsiveness.
Ex Vivo Airway Smooth Muscle Relaxation Assay
This in vitro assay directly measures the ability of a compound to relax pre-contracted airway smooth muscle tissue.
Detailed Steps:
-
Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or humans.
-
Organ Bath Setup: The tissue is mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The tissue is connected to a force transducer to measure isometric tension.
-
Contraction: The airway smooth muscle is contracted with an agonist such as histamine (B1213489) or substance P to induce a stable level of tension.
-
Drug Application: Once a stable contraction is achieved, this compound or salmeterol is added to the organ bath in a cumulative or single-dose manner.
-
Measurement of Relaxation: The change in muscle tension is continuously recorded. Relaxation is expressed as a percentage of the pre-contracted tension.
-
Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy (Emax) of the compound.
Conclusion
This compound demonstrates a novel mechanism of action for a bronchodilator, acting through the GABAA receptor. Preclinical evidence suggests it possesses potent bronchodilator and anti-inflammatory effects. While a direct comparison with inhaled salmeterol is lacking, the available data from oral administration studies and comparisons with albuterol indicate that this compound is a promising candidate for the treatment of asthma. Further studies employing clinically relevant routes of administration for both this compound and salmeterol are warranted to definitively establish their relative bronchodilator potency.
References
- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MIDD0301 and Corticosteroids for Long-Term Respiratory Disease Management
In the landscape of respiratory disease therapeutics, particularly for chronic conditions like asthma, corticosteroids have long been the cornerstone of treatment, valued for their broad anti-inflammatory effects. However, the quest for more targeted therapies with improved safety profiles has led to the development of novel molecules. One such promising candidate is MIDD0301, a first-in-class GABAA receptor modulator. This guide provides a detailed comparison of the long-term efficacy, mechanism of action, and experimental validation of this compound versus corticosteroids, tailored for researchers, scientists, and drug development professionals.
Quantitative Efficacy and Safety Profile
The following tables summarize the available quantitative data for this compound and corticosteroids, highlighting the differences in their current developmental stages and the nature of the supporting evidence.
Table 1: Efficacy in Preclinical Asthma Models (this compound) vs. Clinical Trials (Corticosteroids)
| Parameter | This compound (Oral Administration, Murine Model) | Inhaled Corticosteroids (Human Clinical Trials) |
| Airway Hyperresponsiveness (AHR) | Significant reduction in methacholine-induced AHR at doses of 50 mg/kg and 100 mg/kg twice daily for 5 days[1]. Nebulized this compound also effectively reduced AHR in moderate and severe murine asthma models[2]. | Consistently reduce AHR in adults and children with asthma[3]. |
| Lung Inflammation | Significant reduction in bronchoalveolar lavage fluid (BALF) eosinophils and macrophages at 100 mg/kg twice daily for 5 days. Reduction in CD4+ T cells at 20 mg/kg[1][4]. | Effectively suppress airway inflammation by reducing eosinophils and other inflammatory cells in the airways. |
| Pro-inflammatory Cytokines | Reduced expression of IL-17A, IL-4, and TNF-α in the lungs of treated mice. | Inhibit the production of multiple pro-inflammatory cytokines. |
| Long-Term Lung Function | Long-term data not yet available. Preclinical studies are of shorter duration (up to 28 days). | Long-term use is associated with modest improvements in pre-bronchodilator FEV1 in individuals with mild asthma. |
Table 2: Safety and Side Effect Profile
| Feature | This compound (Preclinical Data) | Corticosteroids (Clinical Data) |
| Systemic Immune Suppression | No signs of systemic immunotoxicity in a 28-day repeat-dose study in mice. Did not alter circulating lymphocyte, monocyte, and granulocyte numbers, unlike prednisone. | Long-term use, especially oral corticosteroids, can lead to systemic side effects including immunosuppression. |
| Central Nervous System (CNS) Effects | Designed for limited blood-brain barrier penetration, resulting in no observable adverse sensorimotor effects in mice at high doses. | Mood changes and other CNS effects can occur, particularly with systemic use. |
| Local Side Effects (Inhaled) | Not applicable for the oral formulation. Nebulized formulation safety data is emerging. | Common local side effects of inhaled corticosteroids include oral candidiasis (thrush) and dysphonia (hoarseness). |
| Metabolic and Endocrine Effects | Long-term data not available. | Long-term systemic use can lead to osteoporosis, adrenal suppression, and metabolic changes. |
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference in the therapeutic action of this compound and corticosteroids lies in their distinct molecular targets and signaling pathways.
This compound: Targeting GABAA Receptors
This compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor. These receptors, traditionally known for their role in the central nervous system, are also expressed on airway smooth muscle cells and various inflammatory cells. By enhancing the activity of GABAA receptors, this compound is believed to exert its dual therapeutic effects:
-
Bronchodilation: Activation of GABAA receptors on airway smooth muscle leads to muscle relaxation and subsequent bronchodilation.
-
Anti-inflammatory Effects: Modulation of GABAA receptors on inflammatory cells, such as T-lymphocytes and macrophages, reduces their activation and the release of pro-inflammatory cytokines.
Corticosteroids: Broad Anti-inflammatory Action
Corticosteroids exert their effects by binding to glucocorticoid receptors (GR) in the cytoplasm. The activated GR complex then translocates to the nucleus where it acts as a transcription factor. The primary mechanisms include:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The GR complex can inhibit the activity of other transcription factors, such as NF-κB and AP-1, which are crucial for the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This broad suppression of inflammatory pathways accounts for their potent anti-inflammatory effects in asthma.
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of both this compound and corticosteroids in preclinical asthma models.
1. Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This model is widely used to mimic the eosinophilic inflammation and airway hyperresponsiveness characteristic of allergic asthma.
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum) on specific days (e.g., day 0 and day 14).
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1% in saline) for a set duration (e.g., 30 minutes) on consecutive days (e.g., days 24, 25, and 26).
-
Treatment: The test compound (e.g., this compound) or a corticosteroid is typically administered before or during the challenge phase.
-
Endpoint Analysis: 24-48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness, and inflammatory cell infiltration in the bronchoalveolar lavage fluid.
2. Measurement of Airway Hyperresponsiveness (AHR) via Methacholine (B1211447) Challenge
AHR is a hallmark of asthma and is assessed by measuring the bronchoconstrictive response to a cholinergic agonist like methacholine.
-
Animal Preparation: Mice are anesthetized, tracheostomized, and connected to a ventilator.
-
Baseline Measurement: Baseline lung function parameters, such as airway resistance and elastance, are measured.
-
Methacholine Administration: Increasing concentrations of methacholine are delivered via a nebulizer connected to the ventilator's inspiratory line.
-
Data Acquisition: Lung mechanics are continuously recorded after each dose of methacholine.
-
Analysis: The dose-response curve to methacholine is plotted to determine the degree of AHR. A leftward shift in the curve indicates increased airway responsiveness.
3. Analysis of Inflammatory Cells in Bronchoalveolar Lavage (BAL) Fluid
This procedure allows for the quantification and identification of inflammatory cells in the airways.
-
BAL Procedure: After euthanasia, the lungs are lavaged in situ by instilling and withdrawing a fixed volume of sterile saline or PBS through a tracheal cannula.
-
Cell Processing: The collected BAL fluid is centrifuged to pellet the cells. The supernatant can be stored for cytokine analysis.
-
Total Cell Count: The cell pellet is resuspended, and the total number of cells is determined using a hemocytometer or an automated cell counter.
-
Differential Cell Count: A portion of the cell suspension is used to prepare cytospin slides. The slides are stained (e.g., with Wright-Giemsa), and a differential count of macrophages, eosinophils, neutrophils, and lymphocytes is performed under a microscope. Alternatively, flow cytometry with specific cell surface markers can be used for more detailed analysis.
Conclusion
This compound and corticosteroids represent two distinct approaches to the management of respiratory inflammation. Corticosteroids are a well-established, potent, and broadly acting class of anti-inflammatory drugs with a significant body of long-term clinical data supporting their efficacy. However, their broad mechanism of action is also associated with a range of potential long-term side effects, particularly with systemic use.
This compound, in contrast, offers a novel and targeted mechanism of action by modulating GABAA receptors, with promising preclinical data demonstrating both bronchodilatory and anti-inflammatory effects without the systemic immune suppression seen with corticosteroids. While long-term clinical efficacy and safety data for this compound are not yet available, its unique profile suggests it could be a valuable alternative or complementary therapy in the future, particularly for patients who experience significant side effects from or are refractory to corticosteroid treatment. Further clinical investigation is warranted to fully elucidate the long-term therapeutic potential of this compound in respiratory diseases.
References
- 1. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]
Safety Operating Guide
Proper Disposal Procedures for MIDD0301: A Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of the investigational compound MIDD0301. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
As a novel small molecule inhibitor, this compound should be handled with care, and all waste materials containing this compound must be treated as hazardous chemical waste. The following step-by-step guidance is based on established best practices for laboratory chemical waste management and is intended for researchers, scientists, and drug development professionals.
Immediate Actions and Core Principles
All personnel handling this compound must be familiar with their institution's specific Environmental Health and Safety (EHS) protocols. In the absence of a specific Safety Data Sheet (SDS) for this compound, the precautionary principle dictates that it be treated as a hazardous substance.
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid form or in solution.
-
Designated Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation: Never mix this compound waste with non-hazardous trash or other waste streams.
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound and associated materials is a critical final step in the experimental workflow. The following procedures ensure safe and compliant disposal.
1. Identification and Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration.
-
Use your institution's official hazardous waste tags.
2. Waste Collection:
-
Solid Waste: Collect pure this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound, including stock solutions, working solutions, and the first rinse of any container, in a separate, compatible, and leak-proof liquid hazardous waste container.[1][2] Do not fill containers beyond 90% capacity to allow for expansion.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
3. Storage of Waste:
-
Store all this compound waste in a designated and secure satellite accumulation area within the laboratory.[3][4]
-
Ensure that waste containers are kept closed at all times, except when adding waste.[4]
-
Store incompatible waste types separately to prevent accidental reactions.
4. Arranging for Disposal:
-
Once a waste container is full, or if waste has been stored for a period approaching your institution's limit (often 12 months), arrange for pickup by your institution's EHS department.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
Quantitative Data Summary for Experimental Solutions
For common experimental preparations of this compound, refer to the following table for information relevant to waste disposal.
| Parameter | Value | Notes |
| Typical Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol, Hydroxypropylmethylcellulose solution | The specific solvent must be indicated on the hazardous waste label. |
| Common Stock Solution Concentration | 10 mM | Prepare only the amount of stock solution needed to minimize waste. |
| Working Solution Concentrations | Varies by experiment (e.g., µM to nM range) | All dilutions should be treated as hazardous waste. |
Experimental Protocols Cited
The disposal procedures outlined above are informed by general principles of laboratory safety and chemical handling. While specific experimental protocols for this compound focus on its application, the resulting waste products fall under general hazardous waste guidelines.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for MIDD0301
This guide provides essential safety, handling, and disposal information for MIDD0301, a novel oral asthma drug candidate. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: This guide is for informational purposes and should be supplemented by a thorough institutional risk assessment before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Wear protective gloves. Be aware that the liquid may penetrate the gloves.[1] |
| Eye/Face Protection | Wear safety glasses with side shields.[1] |
| Skin and Body Protection | Wear appropriate clothing to prevent repeated or prolonged skin contact.[1] |
| Respiratory Protection | No special precautions are necessary under normal conditions of use.[1] In case of insufficient ventilation, wear suitable respiratory equipment. |
First-Aid Measures
In case of exposure to this compound, follow these first-aid procedures:
| Exposure Route | First-Aid Instructions |
| Inhalation | If breathing is difficult, remove to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell. |
| Skin Contact | Remove contaminated clothing. Wash skin with soap and water. Get medical attention if irritation develops or persists.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids. Get medical attention if irritation develops or persists. |
| Ingestion | Rinse mouth thoroughly. Get medical attention if any discomfort occurs. |
Handling and Storage
Proper handling and storage are vital to maintain the integrity of this compound and ensure a safe laboratory environment.
-
Handling: Avoid contact with eyes and prolonged skin contact. Wash hands after handling. Observe good industrial hygiene practices.
-
Storage: Keep the container tightly closed. Store away from incompatible materials.
Accidental Release Measures
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Avoid inhalation of mist and contact with skin and eyes.
-
Absorb spillage with a suitable absorbent material.
-
After removal, flush the contaminated area thoroughly with water.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local regulations. Do not discharge into drains, water courses, or onto the ground.
Experimental Protocols
Pharmacokinetic Studies of this compound
Pharmacokinetic analyses of this compound have been conducted in mice using various administration routes to determine its distribution and metabolism.
-
Oral Administration:
-
Vehicle: 2% polyethylene (B3416737) glycol and 98% of a 2% aqueous hydroxypropyl-methyl cellulose (B213188) solution.
-
Dosage: 7.5 mg/mL.
-
Observations: After oral administration, unconjugated this compound was primarily found in feces (54.3%), with a small amount in urine (0.1%). The main metabolite was this compound glucuronide, which was excreted exclusively in the urine.
-
-
Intraperitoneal (IP) Administration:
-
Vehicle: 50% propylene (B89431) glycol and 50% phosphate-buffered saline pH 7.2.
-
Dosage: 3.25 mg/mL.
-
-
Intravenous (IV) Administration:
-
Vehicle: Phosphate buffered saline pH 7.2.
-
Dosage: 5 mg/mL.
-
Observations: Following IV injection, 30.4% of unconjugated this compound was recovered in feces and 0.4% in urine within the first 24 hours. The major metabolite was this compound glucoside.
-
Immunotoxicity Studies of this compound
A 28-day repeat dose immunotoxicity study was conducted in mice to evaluate the safety of this compound.
-
Administration: Mice were orally administered 100 mg/kg of this compound mixed in peanut butter twice daily.
-
Results: The study showed that repeated daily administration of this compound is safe and not associated with adverse immunotoxicological effects in mice. No signs of general toxicity were observed, and systemic humoral immune function was not affected.
Visualizations
Caption: Workflow for handling this compound in a laboratory setting.
Caption: Logical steps for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
